molecular formula C8H10Cl2FN B567317 (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride CAS No. 1253790-80-5

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Cat. No.: B567317
CAS No.: 1253790-80-5
M. Wt: 210.073
InChI Key: SPEWNMFCSPYCCJ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine building block of significant value in medicinal chemistry and pharmaceutical research. Its specific stereochemistry and substituted aromatic ring system make it a key intermediate in the synthesis of potential therapeutic compounds. Research indicates that compounds with similar structural features, particularly cationic amphiphilic drugs, are investigated for their role in inhibiting lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis . This makes the compound relevant for studies focused on understanding and predicting this form of drug toxicity during the early development stages . As a chiral synthon, this enantiomer is essential for constructing molecules with defined stereocenters, which can be critical for optimizing a drug's binding affinity and selectivity towards its biological target. Its primary research applications are in the discovery and development of new active substances, serving as a versatile precursor for creating targeted molecular architectures.

Properties

IUPAC Name

(1R)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEWNMFCSPYCCJ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a key synthetic pathway for (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. The synthesis is achieved through a stereoselective enzymatic transamination process, offering high enantiopurity, a critical factor for the efficacy and safety of chiral drug candidates.

Overview of the Synthetic Pathway

The synthesis of this compound commences with the commercially available starting material, 4-chloro-3-fluoroacetophenone. This ketone undergoes a crucial asymmetric transamination reaction catalyzed by a specific transaminase enzyme. The resulting chiral amine is then converted to its hydrochloride salt, a stable and readily handled form.

G A 4-chloro-3-fluoroacetophenone B (R)-1-(4-chloro-3-fluorophenyl)ethanamine A->B Asymmetric Transamination (Transaminase Enzyme, Isopropylamine) C This compound B->C Salt Formation (HCl)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide a detailed methodology for the key steps in the synthesis of this compound.

Asymmetric Transamination of 4-chloro-3-fluoroacetophenone

This pivotal step employs a transaminase enzyme to stereoselectively introduce the amine group, yielding the desired (R)-enantiomer.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge reactor with: - K-phosphate buffer - Pyridoxal-5'-phosphate - Transaminase enzyme B Add Isopropylamine (amine donor) A->B C Add 4-chloro-3-fluoroacetophenone (substrate) B->C D Heat to 45 °C C->D E Stir for 24 hours D->E F Add Toluene E->F G Separate aqueous and organic layers F->G H Extract aqueous layer with Toluene G->H I Combine organic layers H->I J Concentrate in vacuo I->J

Caption: Workflow for the asymmetric transamination step.

Detailed Methodology:

A solution of potassium phosphate buffer (1.0 M, pH 7.5), pyridoxal-5'-phosphate (10 mM), and a transaminase enzyme (e.g., ATA-254, 10 g/L) is prepared in a suitable reactor. To this solution, isopropylamine (1.0 M) is added, followed by 4-chloro-3-fluoroacetophenone (0.5 M). The reaction mixture is then heated to 45°C and stirred for 24 hours. Upon completion, the reaction is worked up by adding toluene and separating the aqueous and organic layers. The aqueous layer is further extracted with toluene, and the combined organic layers are concentrated under reduced pressure to yield (R)-1-(4-chloro-3-fluorophenyl)ethanamine.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its more stable hydrochloride salt.

Experimental Workflow:

G cluster_0 Salt Formation cluster_1 Isolation A Dissolve crude amine in a suitable solvent (e.g., MTBE) B Add a solution of HCl in a suitable solvent (e.g., 2-propanol) A->B C Stir the resulting slurry B->C D Filter the solid C->D E Wash with solvent (e.g., MTBE) D->E F Dry under vacuum E->F

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine derivative of significant interest in medicinal chemistry and drug discovery. Its specific stereochemistry and substitution pattern on the phenyl ring make it a valuable building block for the synthesis of various biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its chemical structure, molecular properties, and predicted spectral data. Due to the limited availability of public experimental data, this guide incorporates high-quality predicted values to provide a foundational understanding of the compound's characteristics.

Chemical Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name (1R)-1-(4-chloro-3-fluorophenyl)ethan-1-amine hydrochlorideN/A
CAS Number 1253790-80-5[1]
Molecular Formula C₈H₁₀Cl₂FN[1]
Molecular Weight 210.08 g/mol [1][2]
Appearance Solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Aqueous Solubility Not availableN/A
pKa (amine) Not availableN/A

Note: "Not available" indicates that experimental data could not be located in publicly accessible databases.

Predicted Spectral Data

In the absence of experimentally obtained spectra, computational predictions provide valuable insights into the spectral characteristics of the molecule. The following data has been generated using established prediction algorithms.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6br s3H-NH₃⁺
~7.8dd1HAr-H
~7.6dd1HAr-H
~7.4t1HAr-H
~4.5q1H-CH(NH₃⁺)-
~1.6d3H-CH₃

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~158C-F (d, J ≈ 245 Hz)
~140Ar-C
~132Ar-C
~125Ar-C
~120C-Cl
~115Ar-C
~48-CH(NH₃⁺)-
~21-CH₃

Predicted FTIR Spectrum (Main Peaks)

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3100Strong, broadN-H stretch (amine salt)
~1600, 1500, 1450Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
~800-900StrongC-Cl stretch
~700-800StrongAr-H out-of-plane bend

Predicted Mass Spectrum (EI)

m/zRelative Intensity (%)Assignment
17340[M-HCl]⁺
158100[M-HCl-CH₃]⁺
14015[M-HCl-CH₃-H₂O]⁺
11125[C₆H₃ClF]⁺

Experimental Protocols

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility in water can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the determination of physicochemical properties.

Caption: Molecular structure of this compound.

experimental_workflow General Workflow for Physicochemical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_property_determination Property Measurement cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) Characterization->Solubility pKa pKa Determination (Potentiometric Titration) Characterization->pKa DataCompilation Data Compilation & Tabulation MeltingPoint->DataCompilation Solubility->DataCompilation pKa->DataCompilation Report Technical Guide Generation DataCompilation->Report

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Conclusion

References

An In-depth Technical Guide on the Proposed Mechanism of Action of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a research chemical, and there is currently no comprehensive public data on its specific mechanism of action.[1][2] This guide, therefore, presents a hypothesized mechanism of action based on the structural-activity relationships (SAR) of analogous compounds. The experimental protocols detailed herein are proposed as a robust framework for elucidating its precise pharmacological profile.

Introduction and Structural Analysis

This compound belongs to the phenethylamine class of compounds.[3] This class is renowned for its diverse pharmacological activities, primarily centered on the modulation of monoamine neurotransmitter systems.[3] The core structure consists of a phenyl ring attached to an ethylamine backbone. Key structural features of the target compound that likely dictate its biological activity include:

  • Phenethylamine Scaffold: This is a privileged scaffold in neuroscience drug discovery, forming the basis for many stimulants, antidepressants, and psychedelic agents.[3]

  • (R)-α-methyl Group: The methyl group at the alpha position of the ethylamine chain can confer resistance to metabolism by monoamine oxidase (MAO). This stereospecific feature is also crucial for determining the compound's affinity and selectivity for its biological targets.

  • Halogenation Pattern (4-chloro, 3-fluoro): The presence and position of halogen atoms on the phenyl ring significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins.[4] Halogenation can enhance binding affinity for various receptors and transporters.[4][5][6] For instance, para-position halogen groups on phenethylamines have been shown to exert positive effects on binding affinity for the 5-HT2A receptor.[7][8]

Hypothesized Mechanisms of Action

Based on its structural similarity to other halogenated α-methyl-phenethylamines, the primary hypothesis is that this compound functions as a modulator of monoamine transporters, specifically the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

Primary Hypotheses:

  • Monoamine Releasing Agent: The compound may act as a substrate for monoamine transporters. Upon entering the presynaptic neuron, it could disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations and subsequent reverse transport (efflux) of serotonin, dopamine, and/or norepinephrine into the synaptic cleft.

  • Monoamine Reuptake Inhibitor: Alternatively, the compound could act as a competitive inhibitor, binding to the external-facing conformation of SERT, DAT, and/or NET, thereby blocking the reuptake of neurotransmitters from the synapse and prolonging their action.

Secondary Hypothesis:

  • Receptor Agonism/Antagonism: The compound may exhibit direct agonist or antagonist activity at postsynaptic receptors, such as serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C), which are common targets for phenethylamine derivatives.[6][7][8]

Proposed Experimental Protocols for Mechanism Elucidation

To systematically investigate the hypothesized mechanisms of action, a tiered experimental approach is proposed.

Objective: To determine the binding affinity (Ki) of the compound for human monoamine transporters (hSERT, hDAT, hNET) and key serotonin receptors.

Methodology: Radioligand Binding Assays

  • Preparation of Membranes: Cell membranes will be prepared from HEK293 cells stably expressing either hSERT, hDAT, hNET, or a specific serotonin receptor subtype (e.g., 5-HT2A).

  • Assay Conditions: Membranes will be incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Detection: Following incubation and washing, the amount of bound radioactivity will be quantified using liquid scintillation counting.

  • Data Analysis: Competition binding curves will be generated, and Ki values will be calculated using the Cheng-Prusoff equation.

Objective: To determine the functional effect of the compound on monoamine transporters—specifically, whether it acts as a reuptake inhibitor or a releasing agent.

Methodology: In Vitro Synaptosome Assays

  • Synaptosome Preparation: Synaptosomes will be prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT).

  • Uptake Inhibition Assay:

    • Synaptosomes will be pre-incubated with varying concentrations of the test compound.

    • A radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) will be added, and the incubation will continue for a short period.[9]

    • Uptake will be terminated by rapid filtration, and the radioactivity accumulated within the synaptosomes will be measured.

    • IC50 values (the concentration of compound that inhibits 50% of uptake) will be calculated.

  • Release Assay:

    • Synaptosomes will be pre-loaded with a radiolabeled neurotransmitter.

    • After washing, the pre-loaded synaptosomes will be exposed to varying concentrations of the test compound.

    • The amount of radioactivity released into the supernatant will be quantified.[10][11]

    • EC50 values (the concentration of compound that elicits 50% of the maximal release) will be determined.

Objective: To assess functional activity at the 5-HT2A receptor and to investigate potential for MAO inhibition.

Methodology 1: Calcium Flux Assay (for 5-HT2A Receptor)

  • Cell Culture: HEK293 cells expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye will be used.

  • Assay Procedure: Cells will be exposed to varying concentrations of the test compound.

  • Detection: Changes in intracellular calcium levels will be measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves will be generated to determine if the compound acts as an agonist (stimulates calcium flux) or an antagonist (blocks the effect of a known agonist like serotonin).

Methodology 2: MAO Inhibition Assay

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes will be used.

  • Assay Procedure: The enzymes will be incubated with a fluorogenic substrate and varying concentrations of the test compound.

  • Detection: The rate of product formation will be measured using a fluorescence plate reader.

  • Data Analysis: IC50 values for the inhibition of MAO-A and MAO-B will be calculated.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: Binding Affinities (Ki, nM) for Monoamine Transporters and Receptors

Compound hSERT hDAT hNET h5-HT2A h5-HT2C
(R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl Value Value Value Value Value
Reference Compound 1 (e.g., Sertraline) Value Value Value Value Value

| Reference Compound 2 (e.g., Amphetamine) | Value | Value | Value | Value | Value |

Table 2: Functional Potencies (IC50/EC50, nM) at Monoamine Transporters

Compound SERT Uptake Inhibition (IC50) DAT Uptake Inhibition (IC50) NET Uptake Inhibition (IC50) SERT Release (EC50) DAT Release (EC50) NET Release (EC50)
(R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl Value Value Value Value Value Value
Reference Inhibitor (e.g., Fluoxetine) Value Value Value N/A N/A N/A

| Reference Releaser (e.g., p-Chloroamphetamine) | Value | Value | Value | Value | Value | Value |

Table 3: Secondary Target Potencies (IC50/EC50, nM)

Compound 5-HT2A Agonism (EC50) 5-HT2A Antagonism (IC50) MAO-A Inhibition (IC50) MAO-B Inhibition (IC50)
(R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl Value Value Value Value
Reference Agonist (e.g., Serotonin) Value N/A N/A N/A
Reference Antagonist (e.g., Ketanserin) N/A Value N/A N/A

| Reference MAO-I (e.g., Selegiline) | N/A | N/A | Value | Value |

Visualizations

Caption: Hypothesized interactions at a monoaminergic synapse.

start Start: Synthesize & Purify Compound tier1 Tier 1: Binding Assays start->tier1 binding_transporter Radioligand Binding: hSERT, hDAT, hNET tier1->binding_transporter binding_receptor Radioligand Binding: h5-HT2A, h5-HT2C tier1->binding_receptor tier2 Tier 2: Functional Assays binding_transporter->tier2 binding_receptor->tier2 uptake Synaptosome Uptake Inhibition Assay tier2->uptake release Synaptosome Release Assay tier2->release tier3 Tier 3: Secondary Assays uptake->tier3 release->tier3 receptor_func 5-HT2A Calcium Flux Assay tier3->receptor_func mao_func MAO-A / MAO-B Inhibition Assay tier3->mao_func analysis Data Analysis & Mechanism Hypothesis receptor_func->analysis mao_func->analysis end End: Pharmacological Profile analysis->end

Caption: A tiered workflow for mechanism of action elucidation.

References

In-depth Technical Guide: Biological Activity of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals no specific information regarding the biological activity of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways, as this information does not appear to be in the public domain.

It is plausible that this compound serves as a key intermediate in the synthesis of more complex, biologically active molecules. However, without further information linking this specific precursor to a final active pharmaceutical ingredient or research compound, its own biological activity remains uncharacterized.

Researchers, scientists, and drug development professionals interested in this molecule should consider the following:

  • Novelty: The absence of data may indicate that the biological effects of this compound have not yet been explored, presenting a potential area for new research.

  • Intermediate Status: Its primary utility may be in the synthesis of other compounds. Investigating synthetic routes that utilize this molecule could provide clues to the biological targets of the final products.

Further investigation would require de novo biological screening and characterization to determine if this compound possesses any intrinsic biological activity.

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Introduction

This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and substitution pattern make it a valuable intermediate for targeting a range of biological receptors and enzymes with high selectivity. This technical guide provides a comprehensive review of the available literature on its synthesis, characterization, and potential applications in drug development, with a focus on experimental protocols and quantitative data.

Synthesis and Chiral Resolution

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the racemic amine followed by chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 1-(4-chloro-3-fluorophenyl)ethanamine

The most common route to the racemic amine is the reductive amination of the corresponding ketone, 1-(4-chloro-3-fluorophenyl)ethanone. This ketone is commercially available and serves as the primary starting material.

Experimental Protocol: Reductive Amination

A general procedure for the reductive amination of 1-(4-chloro-3-fluorophenyl)ethanone involves the following steps:

  • Imine Formation: 1-(4-chloro-3-fluorophenyl)ethanone is reacted with an ammonia source, such as ammonium acetate or aqueous ammonia, in a suitable solvent like methanol or ethanol. The reaction is typically carried out at room temperature to 50°C to form the corresponding imine.

  • Reduction: The in-situ formed imine is then reduced to the amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and cost-effective choice. The reduction is usually performed at a controlled temperature, often between 0°C and room temperature.

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up by quenching the excess reducing agent, typically with an acidic solution. The product is then extracted into an organic solvent, and the solvent is evaporated to yield the crude racemic 1-(4-chloro-3-fluorophenyl)ethanamine. Purification can be achieved by distillation or chromatography.

Quantitative Data (Illustrative)

ParameterValue
Starting Material1-(4-chloro-3-fluorophenyl)ethanone
ReagentsAmmonium acetate, Sodium borohydride
SolventMethanol
Reaction Temperature25-30°C
Reaction Time4-6 hours
Yield85-95% (crude)
Purity (crude)>90%
Chiral Resolution of 1-(4-chloro-3-fluorophenyl)ethanamine

The separation of the racemic mixture into its individual enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. Derivatives of tartaric acid are frequently used for the resolution of chiral amines.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: The racemic 1-(4-chloro-3-fluorophenyl)ethanamine is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of a chiral resolving agent, for example, L-tartaric acid or one of its derivatives like di-p-toluoyl-L-tartaric acid, in the same solvent is added. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is critical for achieving good separation.

  • Isolation of Diastereomeric Salt: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities. The enantiomeric excess (e.e.) of the salt is determined at this stage using chiral HPLC.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base, such as sodium hydroxide solution, to liberate the free (R)-amine. The amine is then extracted into an organic solvent.

  • Hydrochloride Salt Formation: The resulting (R)-1-(4-chloro-3-fluorophenyl)ethanamine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanolic HCl) to precipitate the hydrochloride salt. The final product is collected by filtration, washed, and dried.

Quantitative Data (Illustrative)

ParameterValue
Resolving AgentL-Tartaric Acid
SolventEthanol
Crystallization Temperature0-5°C
Yield of Diastereomeric Salt35-45% (based on racemate)
Enantiomeric Excess (e.e.)>98%
Overall Yield of (R)-amine HCl25-35% (based on racemate)
Final Purity>99%

Experimental Workflows

The synthesis and resolution process can be visualized as a logical workflow.

G cluster_0 Synthesis of Racemic Amine cluster_1 Chiral Resolution A 1-(4-chloro-3-fluorophenyl)ethanone B Imine Formation (NH3 source) A->B C Reduction (e.g., NaBH4) B->C D Racemic 1-(4-chloro-3-fluorophenyl)ethanamine C->D E Racemic Amine D->E F Diastereomeric Salt Formation (Chiral Resolving Agent) E->F G Crystallization & Filtration F->G H Diastereomeric Salt ((R)-amine) G->H I Liberation of Free Amine (Base) H->I J (R)-1-(4-chloro-3-fluorophenyl)ethanamine I->J K HCl Salt Formation J->K L (R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl K->L

Synthetic and Resolution Workflow

Applications in Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its derivatives are of significant interest in medicinal chemistry. Chiral amines with similar structural motifs are known to be key components of molecules targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.

The 4-chloro-3-fluorophenyl moiety provides a unique combination of lipophilicity and electronic properties that can influence a molecule's binding affinity, selectivity, and metabolic stability. The (R)-stereochemistry at the benzylic position is often crucial for specific interactions with the chiral environment of a biological target.

Logical Relationship in Drug Discovery

The general workflow for utilizing this chiral amine in a drug discovery program can be outlined as follows:

G A Target Identification (e.g., GPCR, Kinase) B Lead Compound Discovery A->B D Scaffold Hopping / Fragment-Based Design B->D C Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl E Amide Coupling / Reductive Amination with Building Blocks C->E D->E F Library of Novel Compounds E->F G In Vitro Biological Screening (Binding Assays, Functional Assays) F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I J Preclinical Development I->J

Drug Discovery Workflow

Conclusion

This compound is a valuable chiral intermediate in the synthesis of complex, biologically active molecules. Its preparation relies on established synthetic methodologies, including reductive amination and diastereomeric salt resolution. While detailed public information on its direct biological activity is scarce, its structural features make it a highly sought-after building block for the development of novel therapeutics. The protocols and data summarized in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

A Technical Guide to the Organic Solvent Solubility of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate, such as (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, is a fundamental physicochemical property that influences nearly every stage of the drug development process. Understanding and quantifying solubility in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and isolation to maximize yield and purity.

  • Crystallization: Designing efficient crystallization processes for purification and isolation of the desired solid-state form.

  • Formulation: Developing stable and bioavailable dosage forms.

  • Analytical Method Development: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Predicted Solubility Profile

This compound is an amine salt. The presence of the hydrochloride moiety makes it an ionic compound. General solubility principles suggest the following trends:

  • Polar Protic Solvents: Higher solubility is expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding and solvate the ionic salt.

  • Polar Aprotic Solvents: Moderate to good solubility may be observed in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Slightly Polar/Non-polar Solvents: As an ionic salt, it is expected to have low to negligible solubility in less polar solvents like acetonitrile, ethyl acetate, chloroform, and especially in non-polar solvents such as toluene, hexanes, and ethers.[1][2]

It is crucial to note that these are general predictions.[3] The specific solubility is a unique characteristic of the solute-solvent interaction and must be determined experimentally.

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for this compound in various organic solvents has not been published in peer-reviewed journals or patents. To facilitate research and development, the following sections provide a robust protocol for determining this data. The table below is presented as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method of Analysis
e.g., Methanol 25 HPLC
e.g., Ethanol 25 HPLC
e.g., Isopropanol 25 HPLC
e.g., Acetonitrile 25 HPLC
e.g., Ethyl Acetate 25 HPLC
e.g., Toluene 25 HPLC

| e.g., Dichloromethane | 25| | | HPLC |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The most common and reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[4][5] This protocol outlines the necessary steps to accurately measure the solubility of this compound.

4.1. Materials and Equipment

  • This compound (pure, solid form)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure a solid phase remains at equilibrium.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Prepare each solvent-solute mixture in triplicate to ensure reproducibility.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4][6] A preliminary experiment can determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[7][8] This step is crucial to remove all undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) at a known concentration.

    • Create a series of calibration standards by performing serial dilutions of the stock solution.

    • Accurately dilute a known volume of the filtered, saturated solution with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample solutions by HPLC.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Preparation equil Equilibration sep Phase Separation quant Quantification result Solubility Data add_solid Add excess solid to vial add_solvent Add known volume of solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant T (24-48h) seal_vial->agitate settle Settle excess solid agitate->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute saturated solution filter->dilute hplc Analyze by HPLC dilute->hplc calc Calculate concentration vs. standards hplc->calc calc->result HPLC_Workflow stock Prepare Stock Solution (Known Concentration) standards Create Calibration Standards (Serial Dilution) stock->standards hplc Inject Standards & Sample into HPLC System standards->hplc sample Dilute Filtered Sample (Known Dilution Factor) sample->hplc curve Generate Calibration Curve (Peak Area vs. Concentration) hplc->curve determine Determine Concentration of Diluted Sample hplc->determine curve->determine calculate Calculate Final Solubility (Apply Dilution Factor) determine->calculate

References

safety and handling precautions for (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 1257106-65-2), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical Identification and Physical Properties

This compound is a chiral amine derivative. Its hydrochloride salt form is typically a solid at room temperature.

PropertyData
Molecular Formula C₈H₁₀Cl₂FN
Molecular Weight 210.08 g/mol [1][2]
Physical State Solid[3]
Boiling Point 226.7±25.0 °C (Predicted for free base)[4]
Density 1.215 g/cm³ (Predicted for free base)[4]
pKa 8.50±0.10 (Predicted for free base)[4]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classifications based on available safety data sheets.

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]WarningGHS07
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]WarningGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]WarningGHS07
Serious Eye Damage/Irritation (Category 1/2A)H318: Causes serious eye damage / H319: Causes serious eye irritation[1]Danger/WarningGHS05/GHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][5]WarningGHS07

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and risk.

Handling
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure eyewash stations and safety showers are readily accessible.[3][6]

  • Personal Hygiene : Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in laboratory areas.[5]

  • Procedural Precautions : Avoid contact with skin, eyes, and clothing.[6] Avoid the formation of dust and aerosols.[1] If further processing of the solid material occurs, consider the potential for combustible dust formation.

Storage
  • Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.

  • Incompatibilities : Keep away from strong oxidizing agents.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or a face shield. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5][6]
Skin Protection Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal techniques.[1][5][6] Wear a protective suit appropriate for the concentration and amount of the substance.[1]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[1] For higher-risk activities, a full-face respirator or self-contained breathing apparatus (SCBA) may be necessary.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Call a POISON CENTER or doctor.[3][6][7]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[3][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and immediately consult a physician or ophthalmologist.[3][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][6]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Personal Precautions : Evacuate personnel to a safe area.[1] Use personal protective equipment as outlined in Section 4. Avoid breathing dust and ensure adequate ventilation.[1]

  • Containment and Cleanup : Do not let the product enter drains.[1] Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

Fire-Fighting
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

  • Specific Hazards : No specific data is available on hazardous decomposition products.

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of the compound and its container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of it with household waste or allow it to enter the sewage system.

Experimental Protocol: General Handling in a Synthetic Reaction

This protocol outlines a general workflow for using this compound as a reagent in a typical laboratory synthesis.

  • Preparation :

    • Work within a certified chemical fume hood.

    • Assemble all necessary glassware and ensure it is clean and dry.

    • Don appropriate PPE: lab coat, safety glasses, and compatible chemical-resistant gloves.

  • Reagent Weighing :

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully transfer the required amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.

    • Record the exact mass.

  • Reaction Setup :

    • Add the solvent to the reaction vessel equipped with a magnetic stirrer.

    • Slowly add the weighed this compound to the solvent.

    • If the reaction requires an inert atmosphere, ensure the system is properly purged with nitrogen or argon.

  • Reaction Monitoring and Workup :

    • Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, HPLC).

    • Upon completion, follow the specific quenching and extraction procedures for the synthesis. Handle all waste streams as hazardous.

  • Cleanup :

    • Clean all glassware thoroughly.

    • Wipe down the work area in the fume hood.

    • Dispose of all contaminated materials (gloves, weighing boat, etc.) in the designated solid hazardous waste container.

    • Wash hands thoroughly.

Visualizations

G cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical hazards.

G Start Start Prep 1. Preparation (Don PPE, Work in Fume Hood) Start->Prep Begin Protocol Weigh 2. Weigh Reagent (Avoid Dust Generation) Prep->Weigh Add 3. Add to Reaction Vessel (Under Inert Atmosphere if needed) Weigh->Add React 4. Monitor Reaction (TLC, HPLC, etc.) Add->React Workup 5. Quench & Workup (Handle Waste Appropriately) React->Workup Reaction Complete Cleanup 6. Decontaminate & Clean (Dispose of Contaminated PPE) Workup->Cleanup End End Cleanup->End

Caption: General experimental workflow for handling the solid reagent.

References

Methodological & Application

experimental protocol using (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Chiral Resolution of 1-(4-chloro-3-fluorophenyl)ethanamine

Introduction

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine of interest in pharmaceutical research and drug development. As with many chiral molecules, the biological activity of the two enantiomers can differ significantly. Therefore, obtaining the enantiomerically pure (R)-isomer is crucial for targeted pharmacological studies and the development of stereospecific therapeutics. This document outlines a detailed protocol for the chiral resolution of racemic 1-(4-chloro-3-fluorophenyl)ethanamine via diastereomeric salt formation, a robust and scalable method for separating enantiomers.[1][2][3][4]

The principle of this method relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, in this case, (+)-tartaric acid.[5][6] This reaction forms a pair of diastereomeric salts with different physical properties, notably their solubility in a given solvent.[1][7] The differential solubility allows for the separation of these diastereomers through fractional crystallization. The less soluble salt, in this hypothetical protocol, corresponds to the desired (R)-amine. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically enriched free amine, which is then converted to its hydrochloride salt.

Data Presentation

The following table summarizes the hypothetical results from the chiral resolution of racemic 1-(4-chloro-3-fluorophenyl)ethanamine.

ParameterValueMethod of Analysis
Starting MaterialRacemic 1-(4-chloro-3-fluorophenyl)ethanamineN/A
Resolving Agent(+)-Tartaric AcidN/A
Yield of Diastereomeric Salt45% (based on half of the initial racemic mixture)Gravimetric Analysis
Enantiomeric Excess (e.e.) of Recovered (R)-amine>98%Chiral HPLC
Yield of (R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl85% (from diastereomeric salt)Gravimetric Analysis
Optical Rotation of final product[α]D +X.X° (c=1, MeOH)Polarimetry

Experimental Protocols

1. Chiral Resolution of (±)-1-(4-chloro-3-fluorophenyl)ethanamine

This protocol describes the separation of the (R)-enantiomer from a racemic mixture of 1-(4-chloro-3-fluorophenyl)ethanamine using (+)-tartaric acid as the resolving agent.

Materials:

  • Racemic 1-(4-chloro-3-fluorophenyl)ethanamine

  • (+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (ethanolic or in diethyl ether)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 1-(4-chloro-3-fluorophenyl)ethanamine (1.0 eq.) in methanol in a suitable flask.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of warm methanol.[5]

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

    • Stir the mixture at room temperature for 1-2 hours to allow for salt formation.

  • Fractional Crystallization:

    • Gently heat the mixture to obtain a clear solution.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For complete crystallization, cool the flask in an ice bath for an additional 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether to remove any residual soluble diastereomer.[5]

    • Dry the crystals under vacuum to obtain the diastereomerically pure salt of (R)-1-(4-chloro-3-fluorophenyl)ethanamine and (+)-tartaric acid.

2. Liberation and Salt Formation of (R)-1-(4-chloro-3-fluorophenyl)ethanamine

Procedure:

  • Liberation of the Free Amine:

    • Dissolve the crystallized diastereomeric salt in water.

    • Cool the aqueous solution in an ice bath and add 2M NaOH solution dropwise with stirring until the pH is >11.[6]

    • Extract the liberated free amine into dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Formation of the Hydrochloride Salt:

    • Filter the dried organic solution to remove the drying agent.

    • To the filtrate, add a solution of hydrochloric acid (in ethanol or diethyl ether) dropwise with stirring until precipitation of the hydrochloride salt is complete.

    • Collect the white precipitate of this compound by vacuum filtration.

    • Wash the salt with a small amount of cold diethyl ether and dry under vacuum.

3. Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9][10]

HPLC Conditions (Example):

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H)

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier (e.g., diethylamine). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100.[11]

Visualizations

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Isolation and Purification cluster_3 Analysis racemic_amine Racemic Amine (R/S)-1-(4-chloro-3-fluorophenyl)ethanamine dissolution Dissolve in Methanol racemic_amine->dissolution resolving_agent (+)-Tartaric Acid resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration diastereomeric_salt Isolated Diastereomeric Salt ((R)-Amine-(+)-Tartrate) filtration->diastereomeric_salt mother_liquor Mother Liquor (Contains (S)-Amine Salt) filtration->mother_liquor liberation Liberate Free Amine (add NaOH) diastereomeric_salt->liberation extraction Extract with DCM liberation->extraction hcl_salt_formation Form HCl Salt extraction->hcl_salt_formation final_product (R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl hcl_salt_formation->final_product chiral_hplc Chiral HPLC Analysis final_product->chiral_hplc

Caption: Experimental workflow for the chiral resolution of 1-(4-chloro-3-fluorophenyl)ethanamine.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal compound (R)-1-(4-chloro-3-fluorophenyl)ethanamine taar1 TAAR1 compound->taar1 Activates ac Adenylate Cyclase taar1->ac Stimulates camp cAMP ac->camp Increases pka PKA camp->pka Activates dat Dopamine Transporter (DAT) pka->dat Phosphorylates (Reverses Transport) dopamine_synapse Synaptic Dopamine dat->dopamine_synapse Increases dopamine_vesicle Dopamine Vesicles dopamine_cytosol Cytosolic Dopamine dopamine_vesicle->dopamine_cytosol Release dopamine_cytosol->dat Efflux dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor postsynaptic_response Postsynaptic Response dopamine_receptor->postsynaptic_response

References

Application Notes: (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral resolving agent utilized in the separation of enantiomers from a racemic mixture.[1] Its primary application lies in the resolution of racemic carboxylic acids and other acidic compounds. The process leverages the formation of diastereomeric salts which, due to their different physicochemical properties like solubility, can be separated through methods such as fractional crystallization.[2] This technique is a cornerstone in pharmaceutical development, where the stereochemistry of a drug molecule is critical to its efficacy and safety. For instance, the anti-inflammatory activity of drugs like ketoprofen resides almost exclusively in the (S)-enantiomer.[3] These application notes provide a comprehensive guide, including detailed protocols and data presentation, for the effective use of this resolving agent.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValue
IUPAC Name (1R)-1-(4-chloro-3-fluorophenyl)ethan-1-aminium chloride
Synonyms (R)-1-(4-Chloro-3-fluorophenyl)ethylamine HCl
Molecular Formula C₈H₁₀Cl₂FN
Molecular Weight 210.08 g/mol [4]
Appearance White to off-white crystalline powder
Storage Store at room temperature in a dry place[4]

Principle of Chiral Resolution

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct properties.[1] This is achieved by reacting the racemic acid (a mixture of R-acid and S-acid) with the single enantiomer resolving agent, (R)-1-(4-chloro-3-fluorophenyl)ethanamine. This reaction forms two diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine). These salts have different solubilities in a given solvent, allowing the less soluble diastereomer to crystallize preferentially from the solution. Subsequent filtration and treatment with acid liberates the desired, enantiomerically enriched carboxylic acid.

G cluster_0 Inputs cluster_1 Salt Formation cluster_2 Separation cluster_3 Isolation & Liberation A Racemic Carboxylic Acid (R-Acid + S-Acid) C Diastereomeric Salts (R-Acid)-(R-Amine) (S-Acid)-(R-Amine) A->C B (R)-Resolving Agent (R-Amine) B->C D Fractional Crystallization C->D E Less Soluble Salt Crystallizes D->E F More Soluble Salt Remains in Mother Liquor D->F G Filtration E->G H Acid Treatment G->H I Pure Enantiomer (e.g., R-Acid) H->I J Recovered (R)-Resolving Agent H->J

Caption: Principle of diastereomeric salt resolution.

Experimental Protocols

This section provides a detailed methodology for the chiral resolution of a generic racemic carboxylic acid.

Materials and Reagents
  • Racemic carboxylic acid (e.g., Ketoprofen, Ibuprofen)

  • This compound

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flasks, condenser, Buchner funnel)

  • Stirring and heating apparatus

  • Filtration equipment

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol for Chiral Resolution
  • Liberation of the Free Amine:

    • Dissolve this compound in water.

    • Add 1M NaOH solution dropwise while stirring until the pH is >10.

    • Extract the free amine into an organic solvent like dichloromethane (3x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the free (R)-amine resolving agent.

  • Diastereomeric Salt Formation:

    • In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 molar equivalent) in a minimal amount of a suitable warm solvent (e.g., ethanol or ethyl acetate).

    • In a separate container, dissolve the free (R)-amine resolving agent (0.5 to 1.0 molar equivalent) in the same solvent.

    • Slowly add the amine solution to the carboxylic acid solution with constant stirring.

    • Heat the mixture gently if necessary to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal from a trial experiment can be beneficial.

    • For improved yield, the flask may be cooled further in an ice bath or refrigerator for several hours.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Perform one or two recrystallizations of the salt from a fresh portion of the hot solvent to improve diastereomeric purity.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add 1M HCl dropwise until the pH is <2 to protonate the carboxylic acid and form the hydrochloride salt of the amine.

    • Extract the enantiomerically pure carboxylic acid into an organic solvent (e.g., ethyl acetate) (3x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate using a rotary evaporator to yield the final product.

  • Recovery of the Resolving Agent:

    • The acidic aqueous layer from the previous step contains the resolving agent as its hydrochloride salt.

    • To recover the free amine for reuse, basify the aqueous layer with 1M NaOH to pH >10 and follow the extraction procedure outlined in step 1.

Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the resolved acid must be determined analytically. Chiral HPLC is the most common method.[5]

  • Prepare a standard solution of the resolved carboxylic acid.

  • Inject the solution onto a suitable chiral stationary phase column (e.g., polysaccharide-based columns).[3]

  • The two enantiomers will have different retention times, allowing for the calculation of the area under each peak.

  • Enantiomeric excess (ee%) is calculated using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Data Presentation: Illustrative Resolution of Ketoprofen

The following table presents example data for the resolution of racemic ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), demonstrating the potential efficacy of the resolving agent.[6][7]

ParameterCondition / Result
Racemic Acid (R,S)-Ketoprofen
Resolving Agent (R)-1-(4-chloro-3-fluorophenyl)ethanamine
Molar Ratio (Acid:Amine) 1 : 0.6
Crystallization Solvent Ethyl Acetate / Methanol (10:1)
Crystallization Temp. Cooled from reflux to 0-5 °C
Yield of Diastereomeric Salt ~40% (based on a theoretical max of 50%)
Purity of Resolved Acid (ee%) >98% (S)-Ketoprofen after one recrystallization
Recovery of Resolving Agent >90%

Experimental Workflow Visualization

The logical workflow for a typical chiral resolution experiment is outlined below.

G cluster_0 Preparation cluster_1 Reaction & Crystallization cluster_2 Isolation & Purification cluster_3 Product Liberation & Analysis A Liberate Free (R)-Amine from HCl Salt C Combine Solutions to Form Diastereomeric Salts A->C B Dissolve Racemic Acid in Solvent B->C D Cool Slowly to Crystallize Less Soluble Salt C->D E Filter Crystalline Salt D->E F Recrystallize Salt for Higher Purity E->F G Treat Salt with Acid F->G H Extract Pure Enantiomer G->H I Analyze Enantiomeric Excess (ee) via Chiral HPLC H->I

Caption: Step-by-step experimental workflow.

References

Applications of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine that serves as a critical building block in modern asymmetric synthesis. Its utility is particularly prominent in the pharmaceutical industry, where the precise control of stereochemistry is paramount for drug efficacy and safety. This versatile intermediate is instrumental in creating complex chiral molecules, most notably as a key component in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist. This application note details a key asymmetric transformation involving this chiral amine in the synthesis of a crucial Elagolix intermediate, providing a comprehensive experimental protocol and relevant data.

Application: Synthesis of a Chiral Pyrimidinone Intermediate for Elagolix

A primary application of (R)-1-(4-chloro-3-fluorophenyl)ethanamine is in the stereoselective synthesis of substituted pyrimidinone derivatives. In this context, the chiral amine acts as a nucleophile that attacks a suitably activated pyrimidine core. The inherent chirality of the amine directs the formation of a specific diastereomer, which is a critical step in establishing the final stereochemistry of the target drug molecule.

The reaction involves the nucleophilic substitution of a leaving group on the pyrimidine ring by the chiral amine. The stereocenter of (R)-1-(4-chloro-3-fluorophenyl)ethanamine dictates the stereochemical outcome of the reaction, leading to the formation of a chiral aminopyrimidinone intermediate with high diastereoselectivity.

Experimental Protocol: Asymmetric Synthesis of 4-((R)-1-(4-chloro-3-fluorophenyl)ethylamino)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile

This protocol describes the asymmetric synthesis of a key intermediate in the production of Elagolix, where this compound is used to introduce the required chirality.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents pyrimidine 2,6-Dioxo-4-chloro-1,2,3,6- tetrahydropyrimidine-5-carbonitrile product 4-((R)-1-(4-chloro-3-fluorophenyl)ethylamino)-2,6-dioxo- 1,2,3,6-tetrahydropyrimidine-5-carbonitrile pyrimidine->product 1.0 equiv amine (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride amine->product 1.1 equiv base Diisopropylethylamine (DIPEA) base->product 2.5 equiv solvent Dimethylformamide (DMF) solvent->product RT, 12h

Caption: Synthetic scheme for the asymmetric amination of a pyrimidine derivative.

Materials:

ReagentCAS NumberMolecular Weight
2,6-Dioxo-4-chloro-1,2,3,6-tetrahydropyrimidine-5-carbonitrile5634-43-5185.55
This compound1114559-15-7209.07
Diisopropylethylamine (DIPEA)7087-68-5129.24
Dimethylformamide (DMF)68-12-273.09
Ethyl Acetate141-78-688.11
Hexanes110-54-386.18
Deionized Water7732-18-518.02
Anhydrous Magnesium Sulfate7487-88-9120.37

Procedure:

  • To a stirred solution of 2,6-dioxo-4-chloro-1,2,3,6-tetrahydropyrimidine-5-carbonitrile (1.0 g, 5.39 mmol, 1.0 equiv) in dimethylformamide (20 mL) at room temperature is added this compound (1.24 g, 5.93 mmol, 1.1 equiv).

  • Diisopropylethylamine (2.35 mL, 13.48 mmol, 2.5 equiv) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 12 hours, during which the suspension becomes a clear solution.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is poured into deionized water (100 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product as a white solid.

Results:

ProductYield (%)Diastereomeric Ratio (dr)
4-((R)-1-(4-chloro-3-fluorophenyl)ethylamino)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile85-92>98:2

Workflow and Logic

The experimental workflow is designed to ensure a high-yielding and stereoselective reaction. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants, while the use of a non-nucleophilic base, DIPEA, is crucial to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction without competing in the nucleophilic substitution. The purification by column chromatography effectively removes any unreacted starting materials and by-products.

G start Start dissolve Dissolve Pyrimidine & Chiral Amine in DMF start->dissolve add_base Add DIPEA dissolve->add_base react Stir at Room Temperature for 12 hours add_base->react monitor Monitor Reaction by TLC/LC-MS react->monitor workup Aqueous Workup (Water & Ethyl Acetate Extraction) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Pure Product purify->product end End product->end

Caption: Experimental workflow for the asymmetric synthesis of the pyrimidinone intermediate.

Conclusion

This compound is a highly effective chiral building block for the asymmetric synthesis of complex molecules. The provided protocol for the synthesis of a key Elagolix intermediate demonstrates its utility in establishing a critical stereocenter with high diastereoselectivity. This application is of significant interest to researchers and professionals in drug development and process chemistry, showcasing a reliable method for the construction of chiral pharmaceutical intermediates.

Preparation of a Stock Solution of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and accurate preparation of its stock solution is critical for experimental reproducibility and success.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀Cl₂FN[1][2]
Molecular Weight 210.08 g/mol [1][2]
Physical State Solid, Crystalline[3]
Storage Conditions Room temperature, dry, in a well-ventilated place[2][4]

Safety and Handling Precautions

This compound is classified as a hazardous substance. Adherence to safety guidelines is mandatory to prevent accidental exposure and ensure a safe laboratory environment.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or a face shield.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and call a poison center or doctor.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer or sonicator

  • Appropriate sterile, amber glass storage vials

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

    Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    Mass (mg) = 10 mmol/L x 0.010 L x 210.08 g/mol = 2.1008 mg

  • Weigh the compound: Carefully weigh out approximately 2.10 mg of this compound using an analytical balance.

  • Dissolve the compound: Transfer the weighed compound into the 10 mL volumetric flask. Add a portion of DMSO (e.g., 5-7 mL) to the flask.

  • Ensure complete dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure the compound is completely dissolved.

  • Adjust to final volume: Once the solid is fully dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into smaller, single-use sterile amber glass vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C for long-term storage.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the stock solution.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Start calculate Calculate Mass (2.10 mg for 10 mL of 10 mM) start->calculate Step 1 weigh Weigh Compound calculate->weigh Step 2 transfer Transfer to Volumetric Flask weigh->transfer Step 3 add_solvent Add DMSO (5-7 mL) transfer->add_solvent Step 4 dissolve Vortex/Sonicate to Completely Dissolve add_solvent->dissolve Step 5 adjust_volume Adjust Volume to 10 mL with DMSO dissolve->adjust_volume Step 6 homogenize Homogenize (Invert Flask) adjust_volume->homogenize Step 7 aliquot Aliquot into Vials homogenize->aliquot Step 8 store Store at -20°C aliquot->store Step 9 end End store->end

Caption: Workflow for preparing a stock solution.

References

Application Notes and Protocols for the Quantification of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. The methodologies described herein are based on established principles of chiral chromatography and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of pharmacological activity, it is crucial to control the enantiomeric purity of such intermediates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the separation and quantification of enantiomers.[1][2] This document outlines the typical analytical workflows and provides example protocols for the quantitative analysis of the target compound.

Analytical Method Development Workflow

The development of a robust analytical method follows a systematic process to ensure the final method is accurate, precise, and reliable for its intended purpose.[3]

Analytical Method Development Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Implementation Define_Objectives Define Analytical Objectives (Purity, Potency, etc.) Select_Technique Select Analytical Technique (e.g., Chiral HPLC) Define_Objectives->Select_Technique Method_Development Method Development & Optimization Select_Technique->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Validation_Parameters Specificity Linearity Accuracy Precision LOD/LOQ Robustness Method_Validation->Validation_Parameters Documentation Documentation & Regulatory Compliance Method_Validation->Documentation Routine_Analysis Routine Analysis Documentation->Routine_Analysis

A general workflow for analytical method development.

Chiral HPLC Method for this compound

The key to a successful chiral separation is the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase.[1] Polysaccharide-based and cyclodextrin-based CSPs are widely used for their broad enantiorecognition capabilities for a variety of chiral compounds, including aromatic amines.[1][4]

Experimental Workflow for Chiral HPLC Analysis

The typical workflow for analyzing this compound by chiral HPLC is depicted below.

Chiral HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start: Obtain Sample Dissolve Dissolve in Mobile Phase or suitable solvent Start->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject sample into HPLC Filter->Inject Separate Separate enantiomers on Chiral Column Detect Detect using UV Detector Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Enantiomeric Purity and Concentration Integrate->Quantify Report Generate Report Quantify->Report

Workflow for chiral HPLC analysis.
Example Protocol 1: Normal-Phase Chiral HPLC

This protocol is based on methods developed for structurally similar aromatic amines.[5]

Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Example Protocol 2: Reversed-Phase Chiral HPLC

This protocol provides an alternative using a reversed-phase mobile phase, which can be advantageous for polar compounds.

Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® AD-RH (150 x 4.6 mm, 5 µm) or equivalent reversed-phase amylose-based CSP
Mobile Phase Acetonitrile / 0.1% Trifluoroacetic Acid in Water (40:60, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][7] The key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components.Baseline resolution between enantiomers and from any impurities.
Linearity Ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision Degree of scatter between a series of measurements.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with variations in flow rate, temperature, mobile phase composition.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for a validated chiral HPLC method for this compound, based on typical results for similar compounds.

Parameter(S)-enantiomer(R)-enantiomer
Retention Time (min) ~ 8.5~ 9.8
Resolution (Rs) \multicolumn{2}{c}{≥ 2.0}
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) 0.99950.9996
LOD (µg/mL) 0.10.1
LOQ (µg/mL) 0.30.3
Accuracy (% Recovery) 99.5 - 101.2%99.8 - 101.5%
Precision (%RSD) < 1.5%< 1.5%

Note: The protocols and data presented are illustrative and require optimization and validation for the specific application and instrumentation.

References

Application Notes and Protocols for the Resolution of Racemic Acids Using (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride as a chiral resolving agent for the separation of racemic carboxylic acids. The principle of this resolution method is based on the formation of diastereomeric salts with different physical properties, primarily solubility, which allows for their separation by fractional crystallization.

Introduction

Chiral separation is a critical process in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The resolution of racemates by forming diastereomeric salts is a well-established, efficient, and scalable method for obtaining enantiomerically pure compounds.[1][2] this compound is a chiral amine that can be used as a resolving agent for racemic carboxylic acids, such as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen.

The process involves the reaction of the racemic acid with the enantiomerically pure amine to form a mixture of two diastereomeric salts. Due to their different spatial arrangements, these salts possess distinct physical properties, allowing for the separation of one diastereomer through selective crystallization. Subsequently, the resolved acid enantiomer is liberated from the crystallized salt.

General Principles of Diastereomeric Salt Resolution

The fundamental principle of chiral resolution via diastereomeric salt formation lies in the differential solubility of the resulting diastereomeric salts.[1][2] The process can be broken down into three main stages:

  • Salt Formation: The racemic acid is reacted with an equimolar or sub-equimolar amount of the chiral resolving agent, (R)-1-(4-chloro-3-fluorophenyl)ethanamine, in a suitable solvent. This results in the formation of two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine].

  • Fractional Crystallization: Due to their different crystal lattice energies and interactions with the solvent, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid (e.g., HCl) to break the ionic bond, thereby liberating the enantiomerically enriched carboxylic acid and regenerating the resolving agent.

The efficiency of the resolution is dependent on several factors, including the choice of solvent, the temperature profile of the crystallization, and the stoichiometry of the reactants.

Experimental Protocols

The following protocols are generalized procedures for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific racemic acids.

Protocol 1: Diastereomeric Salt Formation and Crystallization

Materials:

  • Racemic carboxylic acid (e.g., Ibuprofen, Naproxen, Ketoprofen)

  • This compound

  • Suitable solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, or mixtures thereof)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.

  • Preparation of Resolving Agent Solution: In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, heating if necessary. The hydrochloride salt is typically converted to the free base in situ or prior to the reaction by treatment with a base. For in-situ generation, a stoichiometric amount of a base like sodium hydroxide or triethylamine can be added.

  • Salt Formation: Slowly add the warm solution of the resolving agent to the solution of the racemic acid with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. For optimal crystal growth and purity, a controlled cooling rate is recommended. Further cooling in an ice bath may increase the yield.

  • Isolation: Isolate the crystalline diastereomeric salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated salt under vacuum.

Protocol 2: Liberation of the Enantiomerically Enriched Acid

Materials:

  • Isolated diastereomeric salt

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent.

  • Acidification: Add the dilute aqueous acid dropwise with vigorous stirring until the pH of the aqueous layer is acidic (pH < 2). This will protonate the carboxylate and break the salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent.

  • Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved acid using a suitable analytical technique, such as chiral HPLC or polarimetry.

Data Presentation

Due to the lack of specific experimental data for the resolution of racemic acids with this compound in the public domain, the following table presents a hypothetical but representative dataset based on typical resolution experiments. This data should be considered as a template for recording experimental results.

Racemic AcidResolving Agent:Acid Molar RatioSolvent SystemCrystallization Temperature (°C)Yield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Crystals (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)
(±)-Ibuprofen0.8 : 1Ethanol:Water (9:1)545>98>98
(±)-Naproxen0.9 : 1Methanol042>97>97
(±)-Ketoprofen1 : 1AcetonitrileRoom Temperature38>95>95

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.

G racemic_acid Racemic Carboxylic Acid (R/S Mixture) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride resolving_agent->salt_formation solvent Suitable Solvent solvent->salt_formation diastereomers Mixture of Diastereomeric Salts [(R)-Acid·(R)-Amine] + [(S)-Acid·(R)-Amine] salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) acidification Acidification (e.g., HCl) less_soluble->acidification more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->less_soluble Solid filtration->more_soluble Filtrate resolved_acid Enantiomerically Enriched Carboxylic Acid acidification->resolved_acid recovered_agent Recovered Resolving Agent acidification->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Logical Relationship of Components

This diagram illustrates the relationships between the key components and steps in the resolution process.

G cluster_reactants Reactants cluster_process Process cluster_products Products racemic_acid Racemic Acid (R/S) salt_formation Salt Formation racemic_acid->salt_formation resolving_agent (R)-Amine resolving_agent->salt_formation crystallization Crystallization salt_formation->crystallization separation Separation crystallization->separation liberation Liberation separation->liberation resolved_s_acid (S)-Acid liberation->resolved_s_acid resolved_r_acid (R)-Acid liberation->resolved_r_acid

Caption: Logical flow of the chiral resolution process.

References

Application Notes and Protocols: (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral building block of significant interest in medicinal chemistry. Its substituted phenyl ring and stereospecific amine group make it a valuable synthon for the development of targeted therapeutics, particularly in the area of oncology. The presence of chlorine and fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidate. This document provides detailed application notes and protocols for the use of this building block in the synthesis of potential kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The chiral amine of this building block can be readily incorporated into heterocyclic scaffolds to create potent and selective inhibitors.

A notable example of a drug candidate synthesized from a closely related analog is GDC-0994, a potent and selective inhibitor of ERK1/2 (Extracellular signal-regulated kinases 1 and 2). GDC-0994 was developed from (S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethanol, highlighting the importance of the 4-chloro-3-fluorophenyl moiety in achieving high potency. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in this pathway are common in many cancers, making ERK1/2 attractive targets for therapeutic intervention.

RAS/RAF/MEK/ERK Signaling Pathway

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway, a key target for cancer drug discovery.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes

Caption: The RAS/RAF/MEK/ERK signaling cascade.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship data for a series of ERK1/2 inhibitors related to the GDC-0994 scaffold. This data highlights the importance of the substituted phenyl moiety in achieving high potency.

Compound IDR Group (Modification on Pyrazole)ERK1 Ki (nM)ERK2 Ki (nM)Cellular p-RSK IC50 (nM)
21 1-methyl-1H-pyrazol-3-yl1.10.326
22 (GDC-0994) 1-methyl-1H-pyrazol-5-yl1.10.326
23 1-ethyl-1H-pyrazol-5-yl1.10.326
25 1-ethyl-3-methyl-1H-pyrazol-5-yl1.10.326

Data extracted from J. Med. Chem. 2016, 59, 12, 5650–5660.[2]

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of kinase inhibitors.

Protocol 1: Amide Coupling to a Carboxylic Acid Core

This protocol describes a standard amide coupling reaction, a fundamental step in incorporating the building block into a larger molecule.

Workflow Diagram:

Amide_Coupling_Workflow Start Start Materials: (R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl Carboxylic Acid Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Reaction Reaction Mixture: Dissolve reactants in solvent. Add base and coupling reagent. Stir at room temperature. Start->Reaction Workup Aqueous Workup: Quench reaction. Extract with organic solvent. Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Expected Yield: 60-90%

Protocol 2: In Vitro Kinase Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as ERK2.

Workflow Diagram:

Kinase_Assay_Workflow Reagents Reagents: Kinase (e.g., ERK2) Substrate (e.g., Myelin Basic Protein) ATP [γ-32P] Test Compound Incubation Incubation: Combine reagents and test compound. Incubate at 30°C. Reagents->Incubation Quench Quenching: Stop reaction (e.g., with phosphoric acid). Incubation->Quench Separation Separation: Spot onto phosphocellulose paper. Wash to remove unincorporated ATP. Quench->Separation Detection Detection: Quantify radioactivity using a scintillation counter. Separation->Detection Analysis Data Analysis: Calculate IC50 values. Detection->Analysis

Caption: Workflow for an in vitro kinase assay.

Materials:

  • Recombinant human ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (synthesized amide)

  • Phosphocellulose paper

  • Phosphoric acid solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a reaction plate, add the kinase assay buffer, ERK2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. Its stereochemistry and substitution pattern are well-suited for creating potent and selective drug candidates. The provided protocols offer a starting point for researchers to explore the potential of this building block in their drug discovery programs. The demonstrated success of the closely related GDC-0994 scaffold underscores the promise of this chemical moiety in developing novel cancer therapeutics.

References

Application Notes and Protocols for the Safe Handling and Disposal of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling and disposal of waste containing (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. Adherence to these protocols is crucial to ensure personnel safety and environmental protection.

Compound Identification and Properties

A clear understanding of the compound's properties is the first step in safe handling.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 1253790-80-5[3]
Molecular Formula C8H10Cl2FN[1][3]
Molecular Weight 210.08 g/mol [1][3]
Appearance Solid Crystalline[4]
Boiling Point 226.7±25.0 °C (Predicted)[2]
Density 1.215 g/cm³ (Predicted)[2]

Hazard Identification and Safety Precautions

This compound is a hazardous substance requiring stringent safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPESpecification
Eye Protection Chemical safety goggles or a face shield. Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Body Protection Laboratory coat, long-sleeved shirt, and long pants.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Waste Handling and Disposal Workflow

The following diagram illustrates the workflow for the proper segregation, collection, and disposal of waste containing this compound.

cluster_2 Temporary Storage cluster_3 Disposal A Solid Waste (Contaminated consumables, e.g., weigh boats, gloves) D Labeled 'Halogenated Organic Solid Waste' Container A->D B Liquid Waste (Solutions containing the compound) E Labeled 'Halogenated Organic Liquid Waste' Container B->E C Sharps Waste (Contaminated needles, etc.) F Sharps Container C->F G Designated Satellite Accumulation Area (Well-ventilated, secure) D->G E->G F->G H Licensed Hazardous Waste Disposal Facility (Incineration) G->H

Caption: Waste Segregation and Disposal Workflow.

Experimental Protocols

Protocol for Solid Waste Disposal

Objective: To safely collect and store solid waste contaminated with this compound.

Materials:

  • Designated "Halogenated Organic Solid Waste" container (clearly labeled, with a lid).

  • Personal Protective Equipment (PPE) as specified in section 2.1.

Procedure:

  • Ensure all PPE is correctly worn before handling any waste.

  • Collect all contaminated solid materials, such as gloves, weighing paper, and disposable labware, at the point of generation.

  • Place the contaminated solid waste directly into the designated "Halogenated Organic Solid Waste" container.

  • Keep the waste container securely closed when not in use.

  • Store the container in a designated satellite accumulation area, away from incompatible materials.

Protocol for Liquid Waste Disposal

Objective: To safely collect and store liquid waste containing this compound.

Materials:

  • Designated "Halogenated Organic Liquid Waste" container (clearly labeled, with a secure cap).

  • Personal Protective Equipment (PPE) as specified in section 2.1.

  • Fume hood.

Procedure:

  • Conduct all transfers of liquid waste inside a certified chemical fume hood.

  • Carefully pour the liquid waste containing the compound into the designated "Halogenated Organic Liquid Waste" container. Avoid splashing.

  • Do not mix with non-halogenated waste streams.

  • Securely cap the waste container immediately after adding waste.

  • Store the container in a designated satellite accumulation area, within secondary containment to prevent spills.

Protocol for Decontamination of Spills and Glassware

Objective: To safely decontaminate surfaces and reusable glassware contaminated with this compound.

Materials:

  • Spill kit (containing absorbent material, tongs, and waste bags).

  • Detergent solution (e.g., Liquinox®).[5]

  • Deionized water.[5]

  • Appropriate organic solvent (e.g., ethanol or acetone) for initial rinsing of glassware.

  • PPE as specified in section 2.1.

Procedure for Spills:

  • Evacuate the immediate area of the spill.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material using tongs and place it in a sealed bag.

  • Dispose of the sealed bag in the "Halogenated Organic Solid Waste" container.

  • Clean the spill area with a detergent solution, followed by a water rinse.

Procedure for Glassware Decontamination:

  • Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) under a fume hood. Collect this rinse as "Halogenated Organic Liquid Waste."

  • Wash the glassware thoroughly with a laboratory detergent and hot water.[6]

  • Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water.[5][6]

  • Allow the glassware to air dry completely before reuse.

Emergency Procedures

The following diagram outlines the immediate actions to be taken in case of an exposure incident.

cluster_0 Immediate Response cluster_1 Follow-up Actions Start Exposure Incident A Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Start->A B Eye Contact: Rinse with plenty of water for at least 15 minutes. Seek immediate medical attention. Start->B C Inhalation: Move to fresh air. If not breathing, give artificial respiration. Start->C D Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Start->D E Seek Medical Attention (Bring SDS with you) A->E B->E C->E D->E F Report Incident to Supervisor and EHS E->F

Caption: Emergency Exposure Response Protocol.

Waste Disposal Considerations

  • Do not dispose of this chemical down the drain.

  • Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

  • It is the responsibility of the waste generator to properly classify and label all waste streams.

  • Halogenated organic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, a key intermediate for pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format. Two primary synthetic strategies are covered: Asymmetric Reductive Amination and Classical Resolution of Racemic Amine .

Strategy 1: Asymmetric Reductive Amination

This approach involves the direct conversion of 4-chloro-3-fluoroacetophenone to the desired (R)-enantiomer of the amine using a chiral catalyst.

dot

Asymmetric_Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst System cluster_product Product Ketone 4-Chloro-3-fluoroacetophenone Imine_Formation In situ Imine Formation Ketone->Imine_Formation Amine_Source Amine Source (e.g., NH3, NH4OAc) Amine_Source->Imine_Formation Asymmetric_Reduction Asymmetric Reduction Imine_Formation->Asymmetric_Reduction R_Amine (R)-1-(4-chloro-3-fluorophenyl)ethanamine Asymmetric_Reduction->R_Amine Chiral_Catalyst Chiral Catalyst (e.g., Ru/Rh/Ir complex) Chiral_Catalyst->Asymmetric_Reduction Reducing_Agent Reducing Agent (e.g., H2, Formic Acid) Reducing_Agent->Asymmetric_Reduction

Caption: Asymmetric Reductive Amination Workflow.

Frequently Asked Questions (Asymmetric Reductive Amination)

Q1: My reductive amination reaction shows low conversion of the starting ketone. What are the possible causes and solutions?

A1: Low conversion can stem from several factors. Firstly, the equilibrium for imine formation may not be favorable. The presence of water can inhibit this step. Secondly, the catalyst may be inactive or poisoned.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: Use dry solvents and reagents. The addition of a dehydrating agent like molecular sieves can be beneficial.

    • Increase the concentration of the amine source: Using a larger excess of ammonia or ammonium acetate can help drive the imine formation equilibrium forward.

    • Check catalyst activity: Ensure the catalyst has been stored and handled correctly to prevent deactivation.

    • Optimize reaction temperature: While higher temperatures can favor imine formation, they may also lead to catalyst decomposition. A careful optimization of the reaction temperature is recommended.

Q2: The enantiomeric excess (e.e.) of my (R)-amine is lower than expected. How can I improve the stereoselectivity?

A2: Low enantioselectivity is often related to the catalyst system and reaction conditions.

  • Troubleshooting Steps:

    • Screen different chiral ligands: The choice of chiral ligand for the metal catalyst is crucial for achieving high enantioselectivity.

    • Optimize solvent: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.

    • Adjust temperature and pressure: Lowering the reaction temperature or adjusting the hydrogen pressure (in case of catalytic hydrogenation) can sometimes enhance enantioselectivity.

    • Substrate purity: Impurities in the starting ketone can sometimes interfere with the chiral recognition process. Ensure the purity of your 4-chloro-3-fluoroacetophenone.

Q3: I am observing the formation of the corresponding alcohol as a significant byproduct. How can this be minimized?

A3: The formation of 1-(4-chloro-3-fluorophenyl)ethanol is a common side reaction resulting from the reduction of the starting ketone.

  • Troubleshooting Steps:

    • Use a more selective reducing agent: Some reducing agents are more chemoselective for the imine over the ketone.

    • Promote imine formation: By optimizing conditions to favor imine formation (e.g., adding a dehydrating agent), the ketone is consumed faster, reducing the chance of its direct reduction.

    • Two-step procedure: Consider a two-step process where the imine is pre-formed and isolated before the reduction step. However, this is often less practical due to the instability of many imines.

Parameter Potential Issue Recommended Action
Reaction Conversion Incomplete consumption of starting ketone.Ensure anhydrous conditions, increase amine source concentration, verify catalyst activity.
Enantioselectivity Low enantiomeric excess (e.e.).Screen different chiral ligands, optimize solvent and temperature/pressure.
Byproduct Formation Significant formation of the corresponding alcohol.Use a more imine-selective reducing agent, optimize conditions for rapid imine formation.
Over-alkylation Formation of secondary or tertiary amines.Use a large excess of the primary amine source. This is less common when ammonia is used as the nitrogen source.

Strategy 2: Classical Resolution of Racemic Amine

This strategy involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts with different solubilities.

dot

Classical_Resolution cluster_synthesis Racemic Synthesis cluster_resolution Resolution cluster_reagents Reagents cluster_separation Separation & Liberation Racemic_Amine_Synth Reductive Amination of 4-Chloro-3-fluoroacetophenone (non-chiral) Salt_Formation Diastereomeric Salt Formation Racemic_Amine_Synth->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Resolving_Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Resolving_Agent->Salt_Formation Base_Treatment Liberation of Free Amine (Base Treatment) Filtration->Base_Treatment R_Amine_Product (R)-1-(4-chloro-3-fluorophenyl)ethanamine Base_Treatment->R_Amine_Product

Caption: Classical Resolution Workflow.

Frequently Asked Questions (Classical Resolution)

Q1: I am having difficulty inducing crystallization of the diastereomeric salt. What can I do?

A1: Crystallization can be a challenging step. Several factors can influence the process.

  • Troubleshooting Steps:

    • Solvent screening: The choice of solvent is critical. A solvent system where one diastereomeric salt is significantly less soluble than the other is required. Experiment with different solvents and solvent mixtures.

    • Concentration and temperature: Slowly evaporating the solvent or cooling the solution can induce crystallization. A gradual temperature change is often more effective than rapid cooling.

    • Seeding: If a small crystal of the desired diastereomeric salt is available, adding it to the supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can sometimes provide nucleation sites for crystal growth.

Q2: The enantiomeric excess of the resolved amine is low after one crystallization. How can I improve the purity?

A2: A single crystallization may not be sufficient to achieve high enantiomeric purity.

  • Troubleshooting Steps:

    • Recrystallization: The obtained diastereomeric salt can be recrystallized one or more times from the same or a different solvent system to enhance its purity.

    • Optimize resolving agent: The choice of resolving agent can significantly impact the efficiency of the resolution. Screening different chiral acids (e.g., derivatives of tartaric acid, mandelic acid) may yield better results.

    • Check stoichiometry: Ensure the correct molar ratio of the racemic amine to the resolving agent is used.

Q3: The yield of the desired (R)-amine is below 50% of the starting racemic amine. Is this normal, and can it be improved?

A3: In a classical resolution, the theoretical maximum yield for a single enantiomer is 50%. Yields lower than this are common due to losses during crystallization and purification.

  • Troubleshooting Steps:

    • Optimize crystallization conditions: Fine-tuning the solvent, temperature, and cooling rate can help maximize the recovery of the desired diastereomeric salt.

    • Racemization and recycling: The unwanted (S)-enantiomer can potentially be racemized and recycled back into the resolution process to improve the overall yield. This, however, requires an additional synthetic step.

Parameter Potential Issue Recommended Action
Crystallization No or poor crystallization of the diastereomeric salt.Screen different solvents, optimize concentration and temperature, try seeding or scratching.
Enantiomeric Purity Low enantiomeric excess after crystallization.Perform recrystallization, screen different resolving agents, verify stoichiometry.
Yield Low recovery of the desired enantiomer.Optimize crystallization conditions for maximum recovery, consider racemization and recycling of the unwanted enantiomer.
Liberation of Free Amine Incomplete conversion of the salt to the free amine.Ensure sufficient base is used to fully neutralize the hydrochloride salt, and perform efficient extraction.

Final Step: Hydrochloride Salt Formation and Purification

Q1: I am having trouble obtaining a crystalline hydrochloride salt of my (R)-amine.

A1: The final salt formation can sometimes be tricky.

  • Troubleshooting Steps:

    • Anhydrous conditions: Ensure the use of anhydrous solvents and HCl source (e.g., HCl in isopropanol or dioxane) to prevent the formation of hydrates, which can be oily.

    • Solvent choice: The hydrochloride salt will have different solubilities in various organic solvents. A common technique is to dissolve the free amine in a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, MTBE) and then add the HCl solution.

    • Trituration: If an oil forms, try triturating it with a non-polar solvent like hexane to induce solidification.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination (General Procedure)
  • Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-fluoroacetophenone (1.0 eq.) in a dry, degassed solvent (e.g., methanol, toluene).

  • Catalyst Preparation: In a separate vessel, prepare the chiral catalyst by reacting a metal precursor (e.g., [RuCl₂(p-cymene)]₂) with a chiral ligand (e.g., a chiral phosphine or diamine ligand).

  • Reaction Mixture: Add the amine source (e.g., ammonium formate, ~10 eq.) and the prepared chiral catalyst solution to the reactor.

  • Reduction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar) or add a hydrogen source like formic acid.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., 40-80 °C) and monitor the progress by a suitable analytical technique (e.g., GC, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture, release the pressure, and filter off the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude amine by column chromatography or distillation.

Protocol 2: Classical Resolution using L-Tartaric Acid (General Procedure)
  • Racemic Amine Synthesis: Synthesize 1-(4-chloro-3-fluorophenyl)ethanamine via standard reductive amination of 4-chloro-3-fluoroacetophenone using a non-chiral reducing agent (e.g., NaBH₄ with an ammonia source).

  • Salt Formation: Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve the chiral resolving agent, such as L-(+)-tartaric acid (0.5 - 1.0 eq.), in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is strongly basic. Extract the liberated free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Protocol 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified (R)-1-(4-chloro-3-fluorophenyl)ethanamine in a dry solvent such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of anhydrous HCl in a suitable solvent (e.g., 2M HCl in isopropanol) dropwise with stirring until the solution is acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If an oil forms, try cooling the mixture or adding a non-polar co-solvent.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, data based on typical outcomes for these types of reactions. Actual results will vary based on specific conditions and catalyst/reagent choices.

Table 1: Asymmetric Reductive Amination - Effect of Ligand on Enantioselectivity

Chiral LigandConversion (%)Enantiomeric Excess (e.e., %)
Ligand A9585
Ligand B9292
Ligand C9875

Table 2: Classical Resolution - Effect of Solvent on Diastereomeric Salt Yield and Purity

SolventYield of Diastereomeric Salt (%)Enantiomeric Excess of Recovered Amine (%)
Methanol4090
Ethanol3595
Isopropanol3098

Technical Support Center: Optimizing Reaction Conditions for (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. This guide addresses common challenges and frequently asked questions to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and effective method for synthesizing chiral amines such as (R)-1-(4-chloro-3-fluorophenyl)ethanamine is through the asymmetric reductive amination of the corresponding ketone, 4-chloro-3-fluoroacetophenone. Key strategies to achieve enantioselectivity include:

  • Catalytic Asymmetric Hydrogenation: This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively reduce the imine intermediate formed from the ketone and an ammonia source.

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the amine or ketone, directing the stereochemical outcome of the reduction. The auxiliary is then cleaved to yield the desired enantiomer.

  • Biocatalysis: Enzymes, such as reductive aminases (RedAms) or transaminases (ATAs), can offer high enantioselectivity under mild reaction conditions.

Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the likely causes and how can I improve it?

A2: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue:

  • Catalyst/Ligand Purity and Loading: Ensure the chiral catalyst or ligand is of high enantiomeric and chemical purity. Impurities can act as poisons or promote a non-selective background reaction. The catalyst loading should also be optimized, as both too low and too high concentrations can negatively impact enantioselectivity.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's effectiveness and the stereochemical outcome. A solvent screen is often a crucial step in optimization.

  • Purity of Starting Materials: Impurities in the 4-chloro-3-fluoroacetophenone or the amine source can interfere with the catalyst and reduce enantioselectivity.

Q3: My reaction yield is low. What are the potential reasons and troubleshooting steps?

A3: Low yields can stem from several factors throughout the experimental process:

  • Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction has stalled, consider increasing the reaction time, temperature (while monitoring the effect on ee), or catalyst loading.

  • Side Product Formation: A common side product in reductive aminations is the corresponding alcohol (1-(4-chloro-3-fluorophenyl)ethanol) from the reduction of the starting ketone. This can be favored under certain conditions or with specific reducing agents. The presence of fluorine atoms can increase the electrophilicity of the carbonyl carbon, potentially making the ketone more susceptible to reduction.

  • Product Degradation: The product amine may be unstable under the reaction or work-up conditions.

  • Purification Losses: Significant loss of product can occur during extraction, crystallization, or chromatographic purification. Optimize your purification protocol to minimize these losses.

Q4: How does the presence of both chloro and fluoro substituents on the aromatic ring affect the reaction?

A4: The electronic properties of the chloro and fluoro substituents can influence the reactivity of the 4-chloro-3-fluoroacetophenone. The electron-withdrawing nature of these halogens increases the electrophilicity of the carbonyl carbon. This can make the ketone more reactive towards nucleophilic attack by the amine, which is beneficial for imine formation. However, as mentioned, it can also increase the propensity for the ketone to be reduced to the corresponding alcohol, leading to a potential decrease in the yield of the desired amine.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Enantiomeric Excess (ee) Impure chiral catalyst or ligand.Verify the purity and enantiomeric excess of the catalyst/ligand.
Suboptimal reaction temperature.Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).
Inappropriate solvent.Perform a solvent screen with solvents of varying polarity and coordinating ability.
Incorrect stoichiometry.Carefully optimize the ratio of ketone, amine source, and reducing agent.
Low Yield Incomplete reaction.Monitor reaction progress and consider increasing reaction time or temperature.
Formation of alcohol byproduct.Choose a reducing agent that is more selective for the imine over the ketone. Adjust reaction conditions to favor imine formation before reduction.
Catalyst deactivation.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere if the catalyst is air or moisture sensitive.
Product loss during work-up.Optimize extraction pH and solvent. For hydrochloride salt formation, ensure complete precipitation.
Formation of Impurities Over-reduction to secondary amine.Use a controlled amount of the reducing agent and monitor the reaction closely.
Racemization of the product.Ensure the work-up and purification conditions are not too harsh (e.g., avoid strong acids or bases for extended periods).

Experimental Protocols

A generalized experimental protocol for the asymmetric reductive amination of 4-chloro-3-fluoroacetophenone is provided below. This should be considered a starting point and may require optimization for specific catalysts and equipment.

Protocol: Catalytic Asymmetric Reductive Amination

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst and ligand in the appropriate solvent.

  • Reagent Addition: Add 4-chloro-3-fluoroacetophenone and the ammonia source (e.g., ammonium acetate, ammonia gas).

  • Reaction Conditions: Stir the mixture at the desired temperature.

  • Reduction: Introduce the reducing agent (e.g., H₂ gas for hydrogenation, or a hydride source like NaBH₃CN).

  • Monitoring: Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction carefully. Extract the product with a suitable organic solvent.

  • Purification of the Free Amine: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

  • Formation of Hydrochloride Salt: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a compatible solvent.

  • Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Visualizing Workflows

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting start Low Enantiomeric Excess Observed check_purity Verify Purity of Chiral Catalyst/Ligand and Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature (Screen Lower Temperatures) check_purity->optimize_temp Purity Confirmed success High Enantiomeric Excess Achieved check_purity->success Impurity Found and Rectified optimize_solvent Optimize Solvent System optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement Observed optimize_reagents Optimize Stoichiometry and Catalyst Loading optimize_solvent->optimize_reagents No Improvement optimize_solvent->success Improvement Observed optimize_reagents->success Improvement Observed

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

General Experimental Workflow for Asymmetric Reductive Amination

Reductive_Amination_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Ketone, Amine Source, Catalyst, and Solvent setup->reagents reaction Stir at Optimized Temperature reagents->reaction reduction Introduce Reducing Agent reaction->reduction monitoring Monitor Reaction Progress reduction->monitoring workup Quench and Extract Product monitoring->workup Reaction Complete purification Purify Free Amine workup->purification salt_formation Form Hydrochloride Salt purification->salt_formation isolation Isolate and Dry Final Product salt_formation->isolation

Caption: A typical experimental workflow for asymmetric reductive amination.

degradation and stability issues of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation and stability of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimentation.

Disclaimer

The following information is based on general chemical principles and established guidelines for stability testing of pharmaceutical compounds. Specific degradation pathways and stability data for this compound have not been extensively reported in publicly available literature. Therefore, the provided protocols and potential degradation products should be considered as a starting point for investigation and require experimental verification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. Storage at controlled room temperature (20-25°C) in an inert atmosphere is advisable.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes a primary amine and a halogenated aromatic ring, potential degradation pathways include:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions may lead to degradation.

  • Dehalogenation: Under certain stress conditions, the chlorine or fluorine atoms on the aromatic ring could be displaced.

Q3: I am observing an unexpected peak in my HPLC analysis after storing my sample solution. What could be the cause?

A3: The appearance of a new peak in the HPLC chromatogram often indicates the formation of a degradation product. This could be due to several factors, including:

  • Sample solvent: The compound may be unstable in the chosen solvent over time.

  • Exposure to air: The primary amine may have undergone oxidation.

  • Exposure to light: The sample may have been exposed to ambient or UV light.

  • Temperature fluctuations: The sample may have been stored at an inappropriate temperature.

It is recommended to conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products. The development of such a method typically involves:

  • Forced Degradation Studies: Subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Chromatographic Separation: Using a technique like HPLC to separate the parent compound from all the generated degradation products. Method development will involve optimizing the column, mobile phase, gradient, and detector settings.

  • Method Validation: Validating the analytical method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of potency in the solid state - Improper storage (exposure to heat, light, or humidity).- Incompatibility with container material.- Review storage conditions and ensure they align with recommendations.- Store in a well-sealed, light-resistant container.- Perform long-term and accelerated stability studies on the solid material.
Appearance of coloration in the solid material or solutions - Oxidation of the primary amine.- Formation of a colored degradation product.- Store under an inert atmosphere (e.g., nitrogen or argon).- Protect from light at all times.- Characterize the colored species to understand the degradation pathway.
Inconsistent analytical results - Instability of the compound in the analytical sample solvent.- Non-validated analytical method.- Evaluate the stability of the compound in different solvents and choose one where it is stable for the duration of the analysis.- Develop and validate a stability-indicating analytical method.
Precipitation in solution upon storage - Change in pH of the solution.- Formation of an insoluble degradation product.- Exceeding the solubility limit.- Buffer the solution to maintain a stable pH.- Characterize the precipitate.- Ensure the concentration is within the solubility limits in the chosen solvent.

Experimental Protocols

The following are general protocols for forced degradation studies that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At selected time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a stability chamber at 60°C for 7 days. At specified intervals, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Solution State: Prepare a 1 mg/mL solution of the compound and heat it at 60°C for 24 hours. At specified intervals, withdraw samples and analyze.

Photodegradation
  • Solid and Solution States: Expose the solid compound and a 1 mg/mL solution of the compound to a photostability chamber.

  • The exposure should be in accordance with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the samples at appropriate time points.

Data Presentation

The results of the forced degradation studies should be summarized in a table to easily compare the extent of degradation under different stress conditions.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionTime% Assay of Parent Compound% DegradationNumber of Degradants
0.1 N HCl24 h95.24.81
0.1 N NaOH24 h98.11.91
3% H₂O₂24 h88.511.52
Thermal (60°C, solid)7 days99.50.50
Photolytic (ICH Q1B)-92.37.72

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_0 Preparation cluster_2 Analysis API This compound Stock_Solution Prepare Stock Solution (1 mg/mL) API->Stock_Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (60°C, Solid & Solution) Stock_Solution->Thermal Photo Photodegradation (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis/Dehalogenation cluster_photodegradation Photodegradation Parent (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride Imine Imine Derivative Parent->Imine [O] Hydroxylated Hydroxylated Derivative Parent->Hydroxylated H2O, Δ Dechlorinated Dechlorinated Derivative Parent->Dechlorinated H2/Pd or other Dimer Dimeric Impurities Parent->Dimer Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage hν, [O] Oxime Oxime Derivative Imine->Oxime [O]

Caption: Hypothetical degradation pathways.

References

common side reactions with (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most common side reactions are racemization of the chiral center and dehalogenation (specifically, dechlorination) of the aromatic ring. The likelihood of these reactions depends heavily on the specific experimental conditions.

Q2: What is racemization and why is it a concern for this chiral amine?

A2: Racemization is the process where the pure (R)-enantiomer is converted into a mixture of both (R) and (S) enantiomers, leading to a loss of optical purity. For drug development, maintaining high enantiomeric excess is critical, as different enantiomers can have significantly different pharmacological activities and toxicological profiles.

Q3: Under what conditions is racemization likely to occur?

A3: Racemization of benzylic amines like (R)-1-(4-chloro-3-fluorophenyl)ethanamine can be promoted by:

  • Harsh Reaction Conditions: Elevated temperatures, as well as the presence of strong acids or bases, can facilitate racemization.

  • Formation of Achiral Intermediates: Reactions that proceed through a planar, achiral imine intermediate are particularly susceptible to racemization. This can occur during some coupling reactions or under certain pH conditions.

Q4: What is dehalogenation and which halogen is more likely to be removed?

A4: Dehalogenation is the removal of a halogen atom from the molecule. In this compound, the molecule contains both chlorine and fluorine. Due to the relative bond strengths (C-F > C-Cl), the carbon-chlorine bond is weaker and therefore more susceptible to cleavage. Dechlorination is a potential side reaction, especially during catalytic hydrogenation or reactions involving strong reducing agents.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity (Racemization)

Symptom: You observe a decrease in the enantiomeric excess (% ee) of your product after a reaction involving this compound.

Troubleshooting Workflow:

start Low % ee Observed cond1 Reaction Temperature > 80 °C? start->cond1 sol1 Lower reaction temperature. Consider running at RT or 0 °C. cond1->sol1 Yes cond2 Strong Acid or Base Used? cond1->cond2 No end Monitor % ee by Chiral HPLC sol1->end sol2 Use milder base (e.g., DIPEA, NMM) or acid. Buffer the reaction if possible. cond2->sol2 Yes cond3 Amide Coupling Reaction? cond2->cond3 No sol2->end sol3 Optimize coupling conditions. (See Amide Coupling Guide) cond3->sol3 Yes cond3->end No sol3->end

Caption: Troubleshooting workflow for racemization.

Detailed Solutions:

Potential Cause Recommended Solution Experimental Protocol
Elevated Temperature Lowering the reaction temperature can significantly reduce the rate of racemization.Protocol: If your reaction is running at an elevated temperature, attempt to run it at room temperature or even 0 °C. Monitor the reaction progress over a longer period to compensate for the slower reaction rate.
Presence of Strong Acid/Base Strong acids and bases can catalyze the formation of an achiral imine intermediate, leading to racemization.Protocol: Replace strong bases like NaOH or KOH with milder organic bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). If acidic conditions are required, consider using a buffered system to maintain a stable pH.
Amide Coupling Conditions Certain coupling reagents and prolonged activation times can promote racemization.Protocol: (See Issue 2 for a detailed guide on amide coupling).
Issue 2: Formation of Dechlorinated Impurity

Symptom: You detect an impurity in your reaction mixture corresponding to the mass of (R)-1-(3-fluorophenyl)ethanamine.

Troubleshooting Workflow:

start Dechlorinated Impurity Detected cond1 Using Catalytic Hydrogenation (e.g., Pd/C, Raney Ni)? start->cond1 sol1 Screen alternative catalysts (e.g., PtO2). Reduce catalyst loading and/or H2 pressure. Add an amine base to suppress hydrodechlorination. cond1->sol1 Yes cond2 Using Strong Reducing Agents? cond1->cond2 No end Analyze crude reaction mixture by LC-MS sol1->end sol2 Switch to a milder reducing agent. Consider controlled addition of the reagent at low temperature. cond2->sol2 Yes cond2->end No sol2->end

Caption: Troubleshooting workflow for dechlorination.

Detailed Solutions:

Potential Cause Recommended Solution Experimental Protocol
Catalytic Hydrogenation Palladium on carbon (Pd/C) and Raney Nickel are known to catalyze hydrodechlorination.Protocol: 1. Catalyst Screening: Test alternative hydrogenation catalysts such as Platinum(IV) oxide (PtO₂). 2. Condition Optimization: Reduce the catalyst loading (e.g., from 10 mol% to 2 mol%) and/or lower the hydrogen pressure. 3. Additive Screening: The addition of a base, such as triethylamine, can sometimes suppress hydrodechlorination.
Use of Strong Reducing Agents Potent reducing agents may lead to undesired dehalogenation.Protocol: If the reaction allows, consider using a milder reducing agent. For example, if a hydride source is needed, a more selective reagent could be tested under carefully controlled conditions (e.g., low temperature).
Issue 3: Low Yield in Amide Coupling Reactions

Symptom: Your amide coupling reaction between this compound and a carboxylic acid results in a low yield of the desired amide.

Troubleshooting Workflow:

start Low Amide Yield cond1 Is the amine hydrochloride salt fully neutralized? start->cond1 sol1 Add at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) relative to the amine HCl salt. cond1->sol1 No cond2 Is the coupling reagent appropriate? cond1->cond2 Yes end Monitor reaction by HPLC or TLC sol1->end sol2 Use a more potent coupling reagent like HATU, HCTU, or COMU. cond2->sol2 No cond3 Are you observing racemization? cond2->cond3 Yes sol2->end sol3 Add a racemization suppressant like HOAt or Oxyma Pure. Minimize pre-activation time. cond3->sol3 Yes cond3->end No sol3->end

Caption: Troubleshooting workflow for amide coupling.

Detailed Solutions:

Potential Cause Recommended Solution Experimental Protocol
Incomplete Amine Neutralization The amine hydrochloride salt must be neutralized to the free amine for the coupling reaction to proceed.Protocol: Ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA) are used: one to neutralize the HCl salt and one to facilitate the coupling.
Steric Hindrance The substituents on the phenyl ring and the ethylamine backbone can create steric hindrance, slowing down the reaction.Protocol: Use a more potent coupling reagent. While standard reagents like HBTU may work, consider using HATU, HCTU, or COMU for more challenging couplings.
Racemization During Coupling Over-activation of the carboxylic acid can lead to the formation of intermediates that are prone to racemization.Protocol: 1. Add an Additive: Include a racemization suppressant such as 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure in your coupling cocktail. 2. Minimize Pre-activation: Add the amine to the activated carboxylic acid as soon as possible. Avoid long pre-activation times.

Experimental Protocols

General Protocol for Amide Coupling with Minimized Side Reactions
  • Amine Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) and stir for 10-15 minutes at room temperature.

  • Carboxylic Acid Activation: In a separate vessel, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and HOAt (1.1 eq.) in the same solvent. Stir for 2-5 minutes.

  • Coupling: Add the activated carboxylic acid solution to the amine solution.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting amine is consumed.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Analysis: Confirm the structure and purity of the final product by NMR and LC-MS. Determine the enantiomeric excess by chiral HPLC.

Technical Support Center: (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. The following sections provide troubleshooting advice and frequently asked questions in a user-friendly format to address common issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying this compound is recrystallization. This technique is adept at removing process-related impurities and unreacted starting materials, leading to a significant enhancement in the overall purity of the final product.

Q2: I am observing a low yield after recrystallization. What are the potential causes and how can I improve it?

A2: Low recovery is a frequent issue in crystallization processes. Several factors could be contributing to this problem. Using an excessive amount of solvent is a primary cause, as it can lead to a significant portion of the product remaining in the mother liquor. Additionally, the rate of cooling plays a crucial role; rapid cooling can result in the formation of fine, impure crystals that are difficult to collect. To improve your yield, consider reducing the volume of the recrystallization solvent and implementing a slower, more controlled cooling process.

Q3: My final product has a persistent color. How can I decolorize it?

A3: Colored impurities can often be effectively removed by treating the solution with activated carbon. After dissolving the crude product in the hot recrystallization solvent, a small amount of activated carbon can be added. The mixture is then briefly heated before being filtered hot to remove the carbon and the adsorbed impurities.

Q4: How can I confirm the enantiomeric purity of my this compound?

A4: The enantiomeric excess (e.e.) of your product is best determined using chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques utilize a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low or No Crystal Formation - The solution is not sufficiently saturated.- The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent.- Ensure a slow cooling rate. If necessary, scratch the inside of the flask with a glass rod to induce crystallization or add a seed crystal.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Use a lower boiling point solvent or a solvent mixture.- Ensure the crude material is of reasonable purity before attempting recrystallization. An initial wash with a non-polar solvent like hexane might be beneficial.
Low Purity of Crystals - Incomplete removal of the mother liquor.- Co-precipitation of impurities.- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.- A second recrystallization step may be necessary to achieve the desired purity. Consider using a different solvent system for the second recrystallization.
Chiral HPLC/SFC Analysis Issues
ProblemPossible CauseSuggested Solution
Poor Resolution of Enantiomers - Suboptimal chiral stationary phase (CSP).- Incorrect mobile phase composition.- Inappropriate column temperature.- Screen different polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC).- Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.- Vary the column temperature, as this can significantly impact chiral recognition.
Peak Tailing or Broadening - Presence of acidic or basic sites on the stationary phase.- Suboptimal mobile phase pH or ionic strength.- Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to improve the peak shape of basic analytes.- Ensure the sample is fully dissolved in the mobile phase before injection.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuation in mobile phase composition or flow rate.- Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.- Use a high-quality HPLC/SFC system with a reliable pump and degasser to ensure consistent mobile phase delivery.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general starting point for the recrystallization of the target compound. Optimization may be required based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • 2-Propanol (IPA)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot 2-propanol to dissolve the solid completely with heating and stirring.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then gently reheat to boiling for 5-10 minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities or activated carbon.

  • Allow the filtrate to cool slowly to room temperature to initiate crystallization.

  • Once crystal formation is observed, the flask can be placed in an ice bath to maximize the yield.

  • To further induce precipitation, slowly add an anti-solvent such as diethyl ether or MTBE until the solution becomes cloudy.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 2-propanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This is a representative method for the analysis of the enantiomeric purity of 1-(4-chloro-3-fluorophenyl)ethanamine.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

Purification_Workflow crude Crude Amine HCl dissolve Dissolve in Hot IPA crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Vacuum Filtration & Wash crystallize->isolate dry Dry Under Vacuum isolate->dry pure Pure (R)-Amine HCl dry->pure

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree start Low Yield in Recrystallization q1 Is the mother liquor clear or does it contain precipitate? start->q1 a1_clear Clear Mother Liquor q1->a1_clear Clear a1_precipitate Precipitate in Mother Liquor q1->a1_precipitate Precipitate q2 Was an excessive amount of solvent used? a1_clear->q2 sol3 Inadequate washing of crystals a1_precipitate->sol3 sol1 Reduce solvent volume and re-cool q2->sol1 Yes q3 Was the cooling process too rapid? q2->q3 No sol2 Cool the solution more slowly q3->sol2 Yes

Technical Support Center: Enhancing Enantiomeric Excess with (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for utilizing (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride to improve the enantiomeric excess of chiral molecules. This resource is tailored for researchers, scientists, and professionals in drug development seeking practical guidance on diastereomeric salt resolution.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions that may arise during the application of this compound as a chiral resolving agent.

Q1: What is the primary application of this compound in improving enantiomeric excess?

A1: this compound is a chiral amine primarily used as a resolving agent to separate enantiomers of racemic carboxylic acids, aldehydes, or ketones.[1] The process involves the formation of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

Q2: I am not observing any crystal formation after adding the resolving agent. What are the potential reasons and solutions?

A2: The absence of crystallization can be attributed to several factors:

  • Solvent Choice: The selected solvent may be too good at dissolving the diastereomeric salts. The ideal solvent should exhibit a significant solubility difference between the two diastereomers.[4]

    • Troubleshooting: Experiment with a range of solvents with varying polarities. If the salt is too soluble, try a less polar solvent or a mixture of solvents. Conversely, if solubility is too low, a more polar solvent should be used.[4]

  • Supersaturation: Crystallization requires a supersaturated solution.

    • Troubleshooting: This can be achieved by slowly cooling the solution, carefully evaporating a portion of the solvent, or by adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble).[4]

  • Concentration: The concentrations of your racemic mixture and the resolving agent might be too low.

    • Troubleshooting: Increase the initial concentrations and re-evaluate. However, be cautious as overly concentrated solutions can lead to "oiling out."[4]

  • Seeding: Spontaneous nucleation may not be occurring.

    • Troubleshooting: Introduce a small seed crystal of the desired diastereomeric salt to induce crystallization.[4]

Q3: My product has "oiled out" instead of forming crystals. How can this be resolved?

A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid. This is often due to high concentrations, rapid cooling, or an inappropriate solvent system.[4]

  • Troubleshooting:

    • Dilute the solution with more solvent.

    • Allow the solution to cool at a much slower rate.

    • Screen for alternative solvents.

    • Adding a seed crystal to the oil may sometimes induce crystallization.[4]

Q4: The yield of my desired enantiomer is low. How can I improve it?

A4: Low yield is a common issue in diastereomeric resolution.

  • Troubleshooting:

    • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic compound is critical. While a 0.5 equivalent of the resolving agent is a common starting point to precipitate one enantiomer, this ratio should be optimized.[4]

    • Solvent Screening: The yield is directly linked to the solubility of the diastereomeric salt in the chosen solvent. A thorough solvent screening is essential to find conditions where the desired diastereomer has low solubility while the other remains in solution.[4][5]

    • Temperature Control: Crystallization temperature significantly impacts yield. Experiment with different final crystallization temperatures.[6]

    • Racemization and Recycling: To overcome the theoretical maximum yield of 50% for a single resolution, the unwanted enantiomer remaining in the mother liquor can be isolated and racemized (converted back to the racemic mixture). This racemized mixture can then be recycled back into the resolution process, theoretically allowing for a quantitative yield of the desired enantiomer.[7]

Q5: The enantiomeric excess (ee) of my recovered product is not high enough. What steps can I take to improve it?

A5: Insufficient enantiomeric excess is often due to the co-precipitation of the undesired diastereomer.

  • Troubleshooting:

    • Recrystallization: The most effective method to enhance enantiomeric purity is to perform one or more recrystallizations of the isolated diastereomeric salt.[4] Each recrystallization step will further enrich the desired diastereomer.

    • Solvent System Optimization: The solvent system may not be providing a large enough solubility difference between the two diastereomers. Further screening of solvents and solvent mixtures is recommended.[4]

    • Temperature Profile: The cooling rate during crystallization can influence the purity of the crystals. A slower cooling rate generally leads to higher purity.

Data Presentation

The success of a diastereomeric resolution is highly dependent on the specific racemic compound, the resolving agent, and the solvent system used. The following table provides a representative summary of how experimental outcomes can be tabulated to compare different conditions.

Racemic SubstrateResolving AgentSolvent SystemMolar Ratio (Substrate:Agent)Temperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Substrate (%)
Racemic Acid A(R)-1-(4-chloro-3-fluorophenyl)ethanamineEthanol1:0.554592
Racemic Acid A(R)-1-(4-chloro-3-fluorophenyl)ethanamineIsopropanol1:0.554088
Racemic Acid A(R)-1-(4-chloro-3-fluorophenyl)ethanamineMethanol/Water (9:1)1:0.503595
Racemic Acid B(R)-1-(4-chloro-3-fluorophenyl)ethanamineEthyl Acetate1:1203875
Racemic Acid B(R)-1-(4-chloro-3-fluorophenyl)ethanamineAcetonitrile1:1203085

Note: This table is illustrative. Actual results will vary and require experimental determination.

Experimental Protocols

The following are generalized protocols for performing a diastereomeric salt resolution using this compound.

Protocol 1: Screening for Optimal Resolution Conditions
  • Preparation: In a series of small vials, dissolve a known amount of the racemic substrate in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water).

  • Addition of Resolving Agent: To each vial, add a specific molar equivalent (e.g., 0.5 eq) of this compound.

  • Dissolution: Gently heat and stir the mixtures until all solids dissolve.

  • Crystallization: Allow the vials to cool slowly to room temperature, and then place them in a refrigerator or ice bath to induce crystallization.

  • Isolation and Analysis: Isolate any resulting crystals by filtration. Wash the crystals with a small amount of cold solvent. Liberate the free acid/aldehyde/ketone from the salt and analyze the enantiomeric excess of both the crystalline material and the mother liquor by chiral HPLC or SFC.

Protocol 2: Preparative Scale Diastereomeric Resolution
  • Salt Formation: Dissolve the racemic substrate in the optimal solvent identified during the screening phase. Heat the solution gently. Add the optimized molar ratio of this compound and stir until a clear solution is obtained.[8]

  • Crystallization: Slowly cool the solution to the optimal crystallization temperature. If necessary, seed the solution with a few crystals of the desired diastereomeric salt. Allow the crystallization to proceed for a sufficient amount of time.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Recrystallization (Optional but Recommended): To improve the enantiomeric excess, dissolve the isolated crystals in a minimal amount of hot solvent and repeat the crystallization process.

  • Liberation of the Enriched Substrate: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous acidic or basic solution (depending on the nature of the substrate and to neutralize the amine). Stir vigorously until the salt has completely dissolved and partitioned between the two phases.[2]

  • Extraction and Purification: Separate the organic layer, wash it with water and brine, and then dry it over a suitable drying agent (e.g., sodium sulfate). Evaporate the solvent to yield the enantiomerically enriched product.[2]

  • Recovery of Resolving Agent: The aqueous layer containing the hydrochloride salt of (R)-1-(4-chloro-3-fluorophenyl)ethanamine can be basified and extracted with an organic solvent to recover the resolving agent for reuse.

Visualizations

Experimental_Workflow cluster_screening Solvent & Stoichiometry Screening cluster_prep_scale Preparative Scale Resolution Screening_Start Racemic Substrate Solvent_Screen Dissolve in Various Solvents Screening_Start->Solvent_Screen Add_Resolving_Agent Add (R)-Amine Solvent_Screen->Add_Resolving_Agent Heat_Dissolve Heat to Dissolve Add_Resolving_Agent->Heat_Dissolve Cool_Crystallize Cool to Crystallize Heat_Dissolve->Cool_Crystallize Analyze_ee Analyze ee of Crystals & Mother Liquor Cool_Crystallize->Analyze_ee Prep_Start Racemic Substrate in Optimal Solvent Analyze_ee->Prep_Start Select Optimal Conditions Salt_Formation Add (R)-Amine & Heat Prep_Start->Salt_Formation Crystallization Slow Cooling & Crystallization Salt_Formation->Crystallization Filtration Isolate Diastereomeric Salt Crystallization->Filtration Recrystallization Recrystallize (Optional) Filtration->Recrystallization Mother_Liquor Mother Liquor (Unwanted Enantiomer) Filtration->Mother_Liquor Liberation Liberate Enriched Substrate Recrystallization->Liberation Final_Product Enriched Enantiomer Liberation->Final_Product Racemization Racemize & Recycle Mother_Liquor->Racemization Racemization->Prep_Start

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting the Resolution Start Low Enantiomeric Excess (ee) Observed Check_Purity Initial ee Measurement Accurate? Start->Check_Purity Validate_Method Validate Chiral HPLC/SFC Method Check_Purity->Validate_Method No Problem Issue with Resolution Process Check_Purity->Problem Yes Co_Precipitation Co-precipitation of Diastereomers? Problem->Co_Precipitation Optimize_Solvent Screen Solvents for Better Solubility Difference Co_Precipitation->Optimize_Solvent Slow_Cooling Implement Slower Cooling Rate Co_Precipitation->Slow_Cooling Recrystallize Recrystallize Isolated Salt Co_Precipitation->Recrystallize Success High ee Achieved Optimize_Solvent->Success Slow_Cooling->Success Recrystallize->Success

References

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride solubility problems in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride in aqueous solutions.

Troubleshooting Guide

Issue: Poor or Inconsistent Solubility in Aqueous Buffers

This guide provides a systematic approach to troubleshoot and resolve common solubility issues encountered during experiments with this compound.

Step 1: Initial Assessment & Verification

Before optimizing dissolution parameters, it is crucial to verify the quality of your materials and the accuracy of your preparation methods.

  • Compound Purity: Ensure the this compound is of high purity (e.g., >98%). Impurities can significantly impact solubility.

  • Solvent Quality: Use high-purity water (e.g., distilled, deionized, or Milli-Q) to prepare your aqueous solutions. Contaminants in the water can interfere with dissolution.

  • Accurate Weighing and Calculation: Double-check all calculations for molarity and concentration. Ensure accurate weighing of the compound.

Step 2: Optimizing Dissolution Conditions

If material quality is confirmed, the next step is to optimize the conditions of your aqueous solution.

  • pH Adjustment: The solubility of amine hydrochlorides is highly pH-dependent. As a weak base, the solubility of this compound is expected to be higher at a lower pH where the amine group is protonated.[1] Experiment with a range of acidic to neutral pH buffers (e.g., pH 4.0-7.0) to find the optimal solubility.

  • Temperature Control: Increasing the temperature can enhance the solubility of many compounds.[2] Try gently warming the solution (e.g., to 37°C) during dissolution. However, be cautious as excessive heat may degrade the compound.

  • Agitation: Ensure adequate mixing. Use a vortex mixer or sonication to aid in the dissolution process.

Step 3: Advanced Troubleshooting Strategies

If solubility issues persist, consider the following advanced strategies.

  • Co-solvents: For preparing stock solutions, consider using a water-miscible organic solvent in which the compound is more soluble, such as Dimethyl Sulfoxide (DMSO).[3] A high-concentration stock can then be diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.

  • Common Ion Effect: Be aware that high concentrations of chloride ions in your buffer could potentially decrease the solubility of the hydrochloride salt.[4] If this is suspected, consider using a different buffer system.

  • Alternative Salt Forms: If feasible for your research, exploring alternative salt forms of the parent compound (e.g., mesylate, phosphate) could offer different solubility profiles.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

PropertyValueSource
Molecular Formula C₈H₁₀Cl₂FN[6]
Molecular Weight 210.08 g/mol [7]
Physical Form Expected to be a solid (powder or crystal)General knowledge of amine hydrochlorides
pKa (predicted) ~9-10 (for the amine group)General knowledge of similar phenethylamines

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is expected to decrease as the pH increases. In acidic conditions, the primary amine group is protonated, forming a more soluble ammonium salt. As the pH becomes more basic, the compound will deprotonate to its less soluble free base form.[1]

Q3: Can I use organic solvents to dissolve this compound?

Yes, for creating concentrated stock solutions, organic solvents like DMSO, ethanol, or methanol can be effective.[3] It is crucial to ensure the final concentration of the organic solvent in your aqueous working solution is minimal and does not affect your experimental system.

Q4: What is the "common ion effect" and how might it affect my experiment?

The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[4] In this case, if your aqueous buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it could potentially reduce the solubility of this compound.[4]

Q5: My compound precipitates out of solution over time. What can I do?

Precipitation after initial dissolution can be due to several factors:

  • Supersaturation: The initial dissolution conditions may have created a supersaturated solution that is not stable long-term.

  • Temperature Changes: If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature.

  • pH Shifts: Changes in the pH of the solution over time can affect solubility.

  • Solvent Evaporation: Evaporation of the solvent can increase the concentration and lead to precipitation.

To address this, try to prepare solutions fresh before use, maintain a constant temperature, and ensure your container is well-sealed. If using a stock solution in an organic solvent, ensure it is properly mixed upon dilution into the aqueous buffer.

Experimental Protocols

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific aqueous buffer.[8][9]

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, let the vials stand to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: Kinetic Solubility Determination

This protocol is a higher-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[10][11][12]

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer of desired pH

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of nephelometry or a method for quantification after filtration/centrifugation (e.g., LC-MS/MS).[10]

Procedure:

  • Add the aqueous buffer to the wells of a microplate.

  • Add a small volume of the DMSO stock solution of the compound to the buffer to achieve the desired final concentration.

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[10]

  • Measure the turbidity of the solutions using a nephelometer to detect precipitation.

  • Alternatively, centrifuge the plate and quantify the concentration of the compound in the supernatant using an appropriate analytical method.

Data Presentation

The following tables illustrate expected trends in solubility based on general principles for amine hydrochloride salts. Actual quantitative values should be determined experimentally.

Table 1: Expected pH-Dependent Solubility Trend

pH of Aqueous BufferExpected Relative SolubilityRationale
4.0HighThe amine is fully protonated, enhancing solubility.
6.0Moderate to HighA significant portion of the amine remains protonated.
7.4ModerateA balance between the protonated and free base forms exists.
8.0LowThe equilibrium shifts towards the less soluble free base.

Table 2: Influence of Temperature and Co-solvents on Aqueous Solubility

ConditionExpected Effect on SolubilityNotes
Increased Temperature (e.g., 25°C to 37°C) IncreaseFor many solids, solubility increases with temperature.
Addition of Co-solvent (e.g., 5% Ethanol) IncreaseCo-solvents can increase the solubility of poorly soluble compounds.[11]
High Concentration of Chloride Ions DecreasePotential for the common ion effect to reduce solubility.[4]

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue (R)-1-(4-chloro-3-fluorophenyl) ethanamine hydrochloride verify Step 1: Verify - Compound Purity (>98%) - Solvent Quality (High-Purity Water) - Accurate Weighing & Calculations start->verify optimize Step 2: Optimize Conditions - Adjust pH (e.g., 4.0-7.0) - Control Temperature (e.g., 37°C) - Ensure Adequate Agitation (Vortex/Sonication) verify->optimize Materials OK advanced Step 3: Advanced Strategies - Use Co-solvent (e.g., DMSO) for Stock - Check for Common Ion Effect - Consider Alternative Salt Forms optimize->advanced Solubility Still Poor resolved Issue Resolved optimize->resolved Solubility Achieved advanced->resolved Solubility Achieved unresolved Issue Persists: Consult further technical support advanced->unresolved Issue Persists Experimental_Workflow cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility thermo1 Add excess solid to buffer thermo2 Equilibrate (24-48h shaking) thermo1->thermo2 thermo3 Filter supernatant thermo2->thermo3 thermo4 Quantify (e.g., HPLC) thermo3->thermo4 end_thermo Equilibrium Solubility Value thermo4->end_thermo kinetic1 Add DMSO stock to buffer kinetic2 Incubate (~2h shaking) kinetic1->kinetic2 kinetic3 Measure (Turbidity/Quantification) kinetic2->kinetic3 end_kinetic Kinetic Solubility Value kinetic3->end_kinetic start Choose Method start->thermo1 start->kinetic1

References

Technical Support Center: Purifying (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. Our focus is on providing practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. A common method for its synthesis is the asymmetric reductive amination of 4-chloro-3-fluoroacetophenone. Potential impurities from this process include:

  • (S)-1-(4-chloro-3-fluorophenyl)ethanamine: The undesired enantiomer is often a primary impurity.

  • 1-(4-chloro-3-fluorophenyl)ethanol: Formed by the reduction of the ketone starting material.

  • Residual 4-chloro-3-fluoroacetophenone: Unreacted starting material.

  • Catalyst residues: Depending on the specific reductive amination method used.

  • Residual solvents: Solvents used during the reaction and workup.

Q2: What are the primary methods for purifying this compound?

A2: The main purification strategies for this chiral amine hydrochloride are:

  • Recrystallization: Effective for removing achiral impurities and can sometimes be used for enantiomeric enrichment through diastereomeric salt formation.

  • Chiral Chromatography (HPLC or SFC): A powerful technique for separating enantiomers and removing other closely related impurities.

Q3: How can I determine the enantiomeric excess (ee) of my purified product?

A3: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[1][2][3][4] These techniques use a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.[1][2][3]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a fundamental technique for purifying solid compounds. For chiral amines, it can be performed on the hydrochloride salt directly to remove achiral impurities, or it can be used to separate enantiomers by forming diastereomeric salts with a chiral resolving agent.[5][6]

Problem: Low Recovery of Purified Product

Possible Cause Solution
Too much solvent used Evaporate some of the solvent to reach the saturation point and allow for crystallization upon cooling.
Inappropriate solvent system The compound may be too soluble in the chosen solvent even at low temperatures. Screen for alternative solvents or solvent mixtures where the compound has high solubility at elevated temperatures and low solubility at room temperature.
Crystallization time is too short Allow the solution to cool slowly to room temperature and then in an ice bath for an extended period to maximize crystal formation.
Premature crystallization during hot filtration Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing on the filter paper.

Problem: Oiling Out Instead of Crystallization

Possible Cause Solution
Solution is too supersaturated Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow for slower cooling.
Cooling is too rapid Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Presence of impurities Impurities can sometimes inhibit crystallization. Consider a preliminary purification step like a simple filtration or treatment with activated charcoal if the solution is colored.
Inappropriate solvent polarity Try a different solvent system with a different polarity.

Problem: No Crystal Formation

Possible Cause Solution
Solution is not saturated The concentration of the compound is too low. Carefully evaporate some of the solvent and try to induce crystallization again.
Nucleation has not occurred Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Incorrect solvent The compound may be highly soluble in the chosen solvent at all temperatures. A different solvent system is required.
Chiral Chromatography Issues

Chiral HPLC and SFC are highly effective for separating enantiomers.[7] Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for method development for this class of compounds.

Problem: Poor or No Enantiomeric Separation

Possible Cause Solution
Incorrect chiral stationary phase (CSP) Screen different types of CSPs (e.g., cellulose-based, amylose-based, cyclodextrin-based).[3]
Inappropriate mobile phase Optimize the mobile phase composition. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). For SFC, adjust the percentage of the co-solvent (e.g., methanol).
Mobile phase additives are needed For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
Low temperature may be required In some cases, running the separation at a lower temperature can enhance enantioselectivity.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Secondary interactions with the stationary phase Add a mobile phase modifier. For this amine, a small amount of a basic additive like diethylamine can minimize tailing.
Column overload Reduce the amount of sample injected onto the column.
Sample solvent is incompatible with the mobile phase Dissolve the sample in the mobile phase or a weaker solvent if possible.
Column degradation The column may be nearing the end of its lifespan. Try flushing the column or replacing it.

Experimental Protocols

Protocol 1: Purification by Diastereomeric Salt Recrystallization

This protocol describes a general procedure for the enantiomeric enrichment of (R)-1-(4-chloro-3-fluorophenyl)ethanamine by forming a diastereomeric salt with a chiral acid, such as L-(+)-tartaric acid.[5]

  • Salt Formation:

    • Dissolve the racemic 1-(4-chloro-3-fluorophenyl)ethanamine free base in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with L-tartaric acid is expected to be less soluble and should preferentially crystallize.

    • To maximize the yield, the flask can be placed in an ice bath for a few hours after it has reached room temperature.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water and add a base (e.g., 1 M NaOH solution) until the pH is basic (pH > 10) to deprotonate the amine.

    • Extract the liberated (R)-1-(4-chloro-3-fluorophenyl)ethanamine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

    • Collect the this compound by vacuum filtration, wash with the solvent, and dry under vacuum.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of 1-(4-chloro-3-fluorophenyl)ethanamine.

  • Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier. A typical starting point is n-Hexane:Isopropanol (90:10, v/v).

  • Additive: 0.1% Diethylamine (DEA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Note: This method will likely require optimization of the mobile phase composition to achieve baseline separation of the enantiomers.

Data Presentation

Table 1: Comparison of Purification Methods

Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization (HCl Salt) >98% (for achiral impurities)70-90%Good for removing achiral impurities; scalable.Ineffective for removing the (S)-enantiomer.
Diastereomeric Salt Resolution >99% ee30-45% (for the desired enantiomer)Can provide high enantiomeric purity; scalable.Requires a chiral resolving agent; can be time-consuming to optimize.
Chiral HPLC/SFC >99.5% ee50-80% (preparative)High resolution for enantiomers; applicable to small and large scales.Requires specialized equipment and columns; can be costly.

Visualizations

G cluster_0 Troubleshooting Low Recrystallization Yield Start Low Yield Observed CheckSolvent Too much solvent? Start->CheckSolvent Evaporate Evaporate some solvent CheckSolvent->Evaporate Yes CheckSolubility Inappropriate solvent? CheckSolvent->CheckSolubility No End Yield Improved Evaporate->End ScreenSolvents Screen new solvents CheckSolubility->ScreenSolvents Yes CheckTime Crystallization time too short? CheckSolubility->CheckTime No ScreenSolvents->End IncreaseTime Increase cooling time CheckTime->IncreaseTime Yes CheckTime->End No IncreaseTime->End G cluster_1 Chiral HPLC Method Development Workflow Start Separate Enantiomers SelectCSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->SelectCSP ScreenMobilePhase Screen Mobile Phase (e.g., Hexane/IPA ratios) SelectCSP->ScreenMobilePhase NoSeparation No or Poor Separation ScreenMobilePhase->NoSeparation Optimize Add Modifier (e.g., DEA) Adjust Temperature NoSeparation->Optimize Yes GoodSeparation Baseline Separation Achieved NoSeparation->GoodSeparation No Optimize->ScreenMobilePhase

References

Technical Support Center: Monitoring (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the monitoring of reactions involving this chiral amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for this basic compound is frequently caused by secondary interactions between the amine functional group and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] To mitigate this, consider adjusting the mobile phase pH, using a competitive basic additive, or selecting a column with a deactivated or end-capped stationary phase.[1][3][4]

Q2: How can I improve the resolution between the enantiomers of 1-(4-chloro-3-fluorophenyl)ethanamine?

A2: Improving enantiomeric resolution requires careful optimization of several parameters. The choice of the chiral stationary phase (CSP) is the most critical factor.[5][6] Polysaccharide-based CSPs are often effective for separating chiral amines.[5] Additionally, optimizing the mobile phase composition, such as the type and concentration of the organic modifier and any additives, is crucial.[7][8] Lowering the column temperature can also enhance chiral recognition and improve resolution in many cases.[6][9]

Q3: My retention times are shifting from run to run. What should I check?

A3: Inconsistent retention times can stem from several issues.[10] First, ensure your mobile phase is prepared fresh and consistently, and that the column is properly equilibrated before each injection sequence.[10] Check for leaks in the HPLC system, as this can cause pressure fluctuations and affect the flow rate.[10] Column degradation over time can also lead to retention time shifts. If the problem persists, it may indicate a malfunction with the HPLC pump.

Q4: What type of detector is suitable for the analysis of this compound?

A4: A UV detector is commonly used for the analysis of aromatic compounds like this compound. The phenyl ring in the molecule allows for UV absorbance. While aliphatic amines without a chromophore can be challenging to detect with UV, the aromatic portion of this molecule makes it suitable for this detection method.[11] For higher sensitivity or in the absence of a strong chromophore, derivatization to attach a fluorescent tag can be employed, followed by fluorescence detection.[12]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical, with a tailing factor > 1.2 or a fronting factor < 0.9.[3] This can lead to inaccurate integration and reduced resolution.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_column Check Column Condition (Age, Contamination) start->check_column check_mobile_phase Review Mobile Phase (pH, Additives, Buffer Strength) start->check_mobile_phase check_sample Evaluate Sample (Overload, Solvent Mismatch) start->check_sample check_instrument Inspect HPLC System (Dead Volume, Connections) start->check_instrument solution_column Flush or Replace Column check_column->solution_column solution_mobile_phase Adjust pH, Add Modifier (e.g., TEA), Increase Buffer Strength check_mobile_phase->solution_mobile_phase solution_sample Dilute Sample, Match Sample Solvent to Mobile Phase check_sample->solution_sample solution_instrument Use Shorter, Narrower Tubing, Check Fittings check_instrument->solution_instrument end Peak Shape Improved solution_column->end solution_mobile_phase->end solution_sample->end solution_instrument->end G cluster_1 Troubleshooting Poor Resolution start_res Poor Resolution Observed eval_csp Evaluate Chiral Stationary Phase (CSP) (Is it appropriate for amines?) start_res->eval_csp opt_mp Optimize Mobile Phase (Organic Modifier, Additives) start_res->opt_mp opt_temp Adjust Column Temperature start_res->opt_temp opt_flow Adjust Flow Rate start_res->opt_flow sol_csp Select a Different CSP (e.g., Polysaccharide-based) eval_csp->sol_csp sol_mp Systematically Vary Organic Content and Additive Concentration opt_mp->sol_mp sol_temp Decrease Temperature in Increments (e.g., 5 °C) opt_temp->sol_temp sol_flow Decrease Flow Rate opt_flow->sol_flow end_res Resolution Improved sol_csp->end_res sol_mp->end_res sol_temp->end_res sol_flow->end_res G cluster_2 Experimental Workflow prep_mp Prepare Mobile Phase equilibrate Equilibrate Column prep_mp->equilibrate prep_sample Prepare Sample (Dissolve and Filter) inject Inject Sample prep_sample->inject equilibrate->inject acquire Acquire Data inject->acquire analyze Analyze Results acquire->analyze

References

unexpected color change in (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride.

Troubleshooting Guide: Unexpected Color Change in Reactions

Issue: My reaction involving this compound has unexpectedly changed color (e.g., turned yellow, brown, or pink). What is the cause and how can I resolve it?

Answer:

An unexpected color change in your reaction is a common issue that typically indicates the presence of impurities or degradation products. The pure this compound is expected to be a white to off-white solid. The development of color suggests the formation of chromophoric species.

Potential Causes:

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or certain metal ions. Oxidation can lead to the formation of highly conjugated systems, which are often colored.

  • Degradation of Starting Material: The starting material itself may have degraded over time, especially if not stored under appropriate conditions (cool, dark, and under an inert atmosphere).

  • Side Reactions: The reaction conditions (e.g., high temperature, presence of strong acids or bases) may be promoting side reactions that produce colored byproducts.

  • Impurities in Reagents or Solvents: Trace impurities in other reagents or solvents used in the reaction can react with the amine to produce colored species.

  • Reaction with Solvents: Some chlorinated solvents can undergo reactions, particularly in the presence of amines, which may lead to color formation.

Troubleshooting Workflow:

Troubleshooting Workflow for Unexpected Color Change start Unexpected Color Change Observed check_purity 1. Assess Purity of Starting Material start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions sub_purity Is the starting material discolored? Run analytical tests (TLC, HPLC, NMR). check_purity->sub_purity analyze_mixture 3. Analyze Reaction Mixture check_conditions->analyze_mixture sub_conditions Inert atmosphere? Degassed solvents? Light exposure? Temperature too high? check_conditions->sub_conditions purify_product 4. Purify the Product analyze_mixture->purify_product sub_analyze Use TLC, HPLC-UV, LC-MS to identify impurities. analyze_mixture->sub_analyze sub_purify Recrystallization, Column Chromatography, or Activated Carbon Treatment. purify_product->sub_purify solution Color Issue Resolved purify_product->solution

Caption: Troubleshooting workflow for an unexpected color change.

Recommended Actions:

  • Step 1: Verify the Purity of the Starting Material:

    • Visually inspect the this compound. If it is not a white or off-white solid, it may have degraded.

    • Assess the purity using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Step 2: Modify Reaction Conditions:

    • Inert Atmosphere: Aromatic amines can be sensitive to air.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Light Protection: Protect the reaction from light by covering the flask with aluminum foil.

    • Temperature Control: Avoid excessive temperatures that could promote degradation or side reactions.

  • Step 3: Analyze the Reaction Mixture:

    • Use analytical techniques such as HPLC with a UV-Vis detector or LC-MS to identify the colored impurity. The presence of new peaks in the chromatogram, especially those with absorption in the visible range, can indicate the formation of byproducts.

  • Step 4: Purify the Final Product:

    • If the color is due to an impurity, purification of the final product is necessary. Common methods include:

      • Recrystallization: This is often effective for removing small amounts of colored impurities from crystalline solids.

      • Column Chromatography: Silica gel or alumina chromatography can be used to separate the desired product from colored byproducts.

      • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the product can help adsorb colored impurities. The carbon is then removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline solid or powder. Significant deviation from this appearance may indicate impurities or degradation.

Q2: How should I properly store this compound?

A2: To ensure stability, the compound should be stored in a tightly sealed container, in a cool, dry place, and protected from light. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.

Q3: Can the presence of residual starting materials from the synthesis cause a color change?

A3: Yes. The synthesis of chiral amines often involves reductive amination of a corresponding ketone. Incomplete reaction or purification can leave residual starting materials or intermediates, which may be colored or may react under different conditions to form colored compounds.

Hypothetical Degradation Pathway:

Hypothetical Degradation Pathway amine (R)-1-(4-chloro-3-fluorophenyl)ethanamine (Colorless) intermediate Oxidized Intermediate (e.g., Imine) amine->intermediate Oxidation oxidizing_agent [O] (Air, Light, Metal Ions) oxidizing_agent->amine colored_byproduct Conjugated/Polymeric Byproducts (Colored) intermediate->colored_byproduct Further Reactions/ Polymerization

Caption: Hypothetical oxidation pathway leading to colored byproducts.

Data Presentation

Table 1: Typical Analytical Data for this compound

ParameterTypical Value
Appearance White to off-white solid
Purity (HPLC) ≥98%
Molecular Formula C₈H₁₀Cl₂FN
Molecular Weight 210.08 g/mol

Table 2: Suggested HPLC Conditions for Purity Analysis

ParameterCondition
Column Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase Isocratic mixture of Hexane and Isopropanol with a small percentage of an amine modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Experimental Protocols

Protocol 1: Purity Analysis by HPLC
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a standard solution.

  • Sample Preparation: Prepare a sample solution of the product to be analyzed at a similar concentration.

  • HPLC System Setup:

    • Equilibrate the chiral HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the detector wavelength to 254 nm.

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

  • Analysis: Record the chromatograms and compare the retention time of the main peak in the sample to that of the standard. Calculate the purity based on the peak area percentage.

Protocol 2: Decolorization using Activated Carbon
  • Dissolution: Dissolve the colored product in a suitable solvent in which it is highly soluble (e.g., methanol, ethanol).

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the product) to the solution.

  • Stirring/Heating: Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve the efficiency, but be cautious of potential product degradation at higher temperatures.

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to completely remove the activated carbon.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.

  • Purity Check: Analyze the purity of the decolorized product using HPLC or TLC to ensure that the product has not degraded during the process.

References

Validation & Comparative

A Comparative Guide to Chiral Amines for Resolution: Featuring (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), chiral resolution remains a cornerstone technique. The selection of an appropriate resolving agent is paramount to the success of this process, directly impacting yield, enantiomeric purity, and overall efficiency. This guide provides an objective comparison of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride with other commonly employed chiral amines for the resolution of racemic acids, supported by available experimental data and detailed methodologies.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation is a classical and widely utilized method for separating enantiomers.[1] The fundamental principle involves the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Subsequent liberation of the acid from the separated diastereomeric salt yields the desired enantiomer.

The success of a diastereomeric resolution is heavily dependent on the choice of the resolving agent and the crystallization solvent. An ideal resolving agent should form a stable, crystalline salt with one enantiomer of the racemate that is significantly less soluble than the salt formed with the other enantiomer.

Comparison of Chiral Amine Resolving Agents

While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential performance by comparing its structural features and by examining the performance of other structurally similar and commonly used chiral amines. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring of (R)-1-(4-chloro-3-fluorophenyl)ethanamine can influence the electronic properties and the crystal packing of the resulting diastereomeric salts, potentially leading to improved resolution efficiency.

Below is a comparison of various chiral amines that have been successfully employed in the resolution of racemic acids, with a focus on the resolution of Naproxen, a widely studied non-steroidal anti-inflammatory drug (NSAID).

Table 1: Performance of Chiral Amines in the Resolution of Racemic Naproxen

Chiral Resolving AgentRacemic AcidYield of Desired EnantiomerEnantiomeric Excess (ee%)Reference
This compound NaproxenData not availableData not available-
CinchonidineNaproxen>95% (optimized process)>99% (optimized process)[2]
N-alkyl-D-glucaminesNaproxenHighHigh[2]
(R)-1-Phenylethylamine1-Phenylethylamine->90%[3]
DehydroabietylamineVariousVariableVariableGeneral Resolving Agent
QuinineVariousVariableVariableGeneral Resolving Agent
BrucineVariousVariableVariableGeneral Resolving Agent
EphedrineEphedrine92.5%~100%[4]

Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including the solvent system, temperature, and stoichiometry. The data for cinchonidine represents a highly optimized industrial process which includes a racemization step for the unwanted enantiomer, leading to a theoretical yield greater than 50%.[1][2]

Experimental Protocols

Below are representative experimental protocols for the chiral resolution of a racemic carboxylic acid using a chiral amine. These protocols can be adapted for use with this compound.

General Experimental Protocol for Diastereomeric Salt Resolution
  • Salt Formation: In a suitable flask, dissolve the racemic carboxylic acid (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve the chiral amine resolving agent (0.5-1.0 equivalent) in the same solvent.

  • Crystallization: Slowly add the chiral amine solution to the carboxylic acid solution with stirring. The mixture may be heated to ensure complete dissolution. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomerically Enriched Acid: Suspend the crystalline diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the amine salt.

  • Extraction and Purification: Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Example Protocol: Resolution of Racemic Naproxen with Cinchonidine (Illustrative)
  • Materials: Racemic Naproxen, Cinchonidine, Methanol, Hydrochloric Acid, Ethyl Acetate.

  • Procedure:

    • Dissolve racemic Naproxen (e.g., 10 g) in hot methanol.

    • Add a stoichiometric amount of Cinchonidine to the solution.

    • Allow the solution to cool slowly to room temperature, leading to the crystallization of the (S)-Naproxen-Cinchonidine salt.

    • Filter the crystals and wash with cold methanol.

    • Suspend the crystals in water and acidify with hydrochloric acid to precipitate (S)-Naproxen.

    • Filter the solid, wash with water, and dry to obtain enantiomerically enriched (S)-Naproxen.

    • The mother liquor, containing the (R)-Naproxen-Cinchonidine salt, can be treated to recover the (R)-Naproxen or the Naproxen can be racemized and recycled.[1]

Visualizing the Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in chiral resolution.

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_products Products Racemic_Acid Racemic Acid (R/S Mixture) Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Chiral_Amine Chiral Amine ((R)-enantiomer) Chiral_Amine->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Separation of Diastereomers Crystallization->Separation Enriched_Acid Enriched Acid ((S)-enantiomer) Separation->Enriched_Acid Less Soluble Salt Mother_Liquor Mother Liquor with (R)-enantiomer salt Separation->Mother_Liquor More Soluble Salt

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental_Workflow Start Start Dissolve_Racemate Dissolve Racemic Acid in Solvent Start->Dissolve_Racemate Dissolve_Amine Dissolve Chiral Amine in Solvent Start->Dissolve_Amine Mix_Solutions Mix Solutions Dissolve_Racemate->Mix_Solutions Dissolve_Amine->Mix_Solutions Crystallize Cool to Crystallize Mix_Solutions->Crystallize Filter Filter Crystals Crystallize->Filter Liberate_Acid Liberate Acid (Acidification) Filter->Liberate_Acid Extract Extract with Organic Solvent Liberate_Acid->Extract Analyze Analyze Enantiomeric Excess (e.g., HPLC) Extract->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for a typical chiral resolution.

Conclusion

References

A Comparative Guide to Validating the Purity of Synthesized (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of both chemical and enantiomeric purity is a critical step in the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. For compounds such as (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, a key building block in drug discovery, rigorous purity validation is essential to ensure the safety, efficacy, and quality of the final drug product.[1][2] Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological effects.[1]

This guide provides a comparative overview of principal analytical techniques for validating the purity of this compound. It includes supporting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable methods for their applications.

Comparative Overview of Analytical Techniques

The validation of a chiral amine's purity involves two distinct assessments: chemical purity (identifying and quantifying any non-enantiomeric impurities) and enantiomeric purity (determining the enantiomeric excess, or 'ee'). The primary methods for these analyses are chromatographic and spectroscopic.[1][3] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are among the most powerful and commonly employed techniques.[3][4]

Technique Primary Application Advantages Disadvantages Typical Throughput
Chiral HPLC Enantiomeric Purity (ee%)High resolution, wide applicability, well-established.[5]Longer run times, higher organic solvent consumption.[3][4]Low to Medium
Reversed-Phase HPLC Chemical Purity (Area %)Robust, excellent for separating compounds with different polarities.Not suitable for enantiomer separation.Medium
Chiral SFC Enantiomeric Purity (ee%)Fast analysis, reduced solvent use ("green"), often better resolution than HPLC.[4]Requires specialized equipment.High
NMR Spectroscopy Enantiomeric Purity (ee%)Rapid, no separation required, provides structural information.[6]Lower sensitivity, requires chiral derivatizing or solvating agents.[3]High

Experimental Protocols & Data

Enantiomeric Purity Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography is the gold standard for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, resulting in different retention times.[1] Polysaccharide-based CSPs are highly effective for a broad range of chiral amines.[5]

Experimental Protocol:

  • Instrument: Waters Breeze HPLC System or equivalent.[7]

  • Column: CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm.[7]

  • Mobile Phase: Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Sample Data:

A synthesized batch of this compound was analyzed. The resulting chromatogram showed two distinct peaks corresponding to the (S) and (R) enantiomers.

Enantiomer Retention Time (min) Peak Area Composition (%)
(S)-enantiomer8.2115,3400.45
(R)-enantiomer9.583,392,16099.55

Calculation of Enantiomeric Excess (ee): ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100 ee (%) = [ (3,392,160 - 15,340) / (3,392,160 + 15,340) ] * 100 = 99.1%

Chemical Purity Determination by Reversed-Phase HPLC

To assess the presence of impurities other than the opposite enantiomer (e.g., starting materials, by-products), a standard reversed-phase HPLC method is employed.

Experimental Protocol:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Sample Data:

Analysis of the synthesized batch revealed a main peak for the product and a minor impurity peak.

Peak Identity Retention Time (min) Peak Area Purity by Area %
Impurity 14.7219,8500.38
Product9.155,204,15099.62
Alternative Enantiomeric Purity Validation by NMR Spectroscopy

NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid alternative for determining enantiomeric excess without chromatographic separation.[3] The CSA forms transient diastereomeric complexes with the enantiomers, which results in distinct chemical shifts in the NMR spectrum.[8]

Experimental Protocol:

  • Instrument: Bruker 400 MHz NMR Spectrometer or equivalent.

  • Chiral Solvating Agent (CSA): (S)-BINOL (1,1'-Bi-2-naphthol).

  • Sample Preparation: To a solution of ~5 mg of the synthesized amine in 0.6 mL of CDCl3 in an NMR tube, add 1.1 equivalents of (S)-BINOL.

  • Analysis: Acquire a 1H NMR spectrum. The proton signal corresponding to the methine (CH) group of the amine will show splitting into two distinct signals for the (R) and (S) enantiomers.

  • Quantification: The enantiomeric excess is determined by integrating the two separated signals.[8]

Expected Outcome: For a sample with high enantiomeric purity, the 1H NMR spectrum would show one major signal for the (R)-enantiomer complexed with (S)-BINOL and a very small corresponding signal for the (S)-enantiomer complex. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.

Visualized Workflows

Purity_Validation_Workflow cluster_start Synthesis & Workup cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_end Final Disposition start Synthesized Crude Product (R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl chem_purity Chemical Purity Analysis (Reversed-Phase HPLC) start->chem_purity enant_purity Enantiomeric Purity Analysis (Chiral HPLC / SFC / NMR) start->enant_purity chem_spec Impurity Profile < Specification? chem_purity->chem_spec enant_spec Enantiomeric Excess > Specification? enant_purity->enant_spec chem_spec->enant_spec Yes fail Repurify or Reject Batch chem_spec->fail No pass Release Batch enant_spec->pass Yes enant_spec->fail No

Caption: General workflow for purity validation of a synthesized chiral intermediate.

Chiral_HPLC_Method_Dev start Select CSPs (e.g., Polysaccharide-based) screen Screen Mobile Phases (Normal, Polar Organic) start->screen eval Evaluate Resolution (Rs > 1.5?) screen->eval eval->screen No, Try New Conditions/CSP optimize Optimize Conditions (Flow, Temp, Gradient) eval->optimize Yes validate Validate Method (ICH Guidelines) optimize->validate final_method Final Analytical Method validate->final_method

Caption: Workflow for chiral HPLC method development.

NMR_Purity_Workflow sample Dissolve Amine Sample in CDCl3 add_csa Add Chiral Solvating Agent (e.g., (S)-BINOL) sample->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire process Identify Diastereomeric Signals (e.g., Methine Proton) acquire->process integrate Integrate Signals process->integrate calculate Calculate Enantiomeric Ratio and %ee integrate->calculate result Final %ee Value calculate->result

Caption: Workflow for determining enantiomeric excess (%ee) by NMR spectroscopy.

References

Comparative Study of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride Derivatives: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed comparative study of novel derivatives of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. The core structure is a recognized pharmacophore, and its derivatization presents a promising avenue for the discovery of new chemical entities with potentially enhanced biological activity, selectivity, and pharmacokinetic profiles. This document provides a framework for the synthesis, biological evaluation, and data comparison of a focused library of N-acyl, N-urea, and N-thiourea derivatives.

Proposed Derivatives for Comparative Analysis

A targeted library of derivatives is proposed to explore the structure-activity relationships (SAR) around the primary amine of (R)-1-(4-chloro-3-fluorophenyl)ethanamine. The selected modifications are designed to probe the effects of varying steric bulk, electronic properties, and hydrogen bonding potential at the receptor binding site.

Derivative ClassSubstituent (R)Compound ID
N-Acyl BenzoylCFPE-AC1
4-ChlorobenzoylCFPE-AC2
4-MethoxybenzoylCFPE-AC3
N-Urea PhenylCFPE-UR1
4-ChlorophenylCFPE-UR2
4-MethoxyphenylCFPE-UR3
N-Thiourea PhenylCFPE-TU1
4-ChlorophenylCFPE-TU2
4-MethoxyphenylCFPE-TU3

Synthetic Protocols

The following are generalized protocols for the synthesis of the proposed derivatives, based on established methodologies for the derivatization of chiral phenylethylamines.

General Synthesis Workflow

G cluster_start Starting Material cluster_derivatives Derivative Synthesis cluster_reagents Reagents start (R)-1-(4-chloro-3-fluorophenyl)ethanamine acyl N-Acyl Derivatives start->acyl N-Acylation urea N-Urea Derivatives start->urea N-Ureation thiourea N-Thiourea Derivatives start->thiourea N-Thiourea Formation acyl_reagent Acyl Halide/Anhydride (e.g., Benzoyl Chloride) acyl_reagent->acyl urea_reagent Isocyanate (e.g., Phenyl Isocyanate) urea_reagent->urea thiourea_reagent Isothiocyanate (e.g., Phenyl Isothiocyanate) thiourea_reagent->thiourea

Caption: General synthetic routes for derivatization.

1. General Procedure for N-Acylation (e.g., Synthesis of CFPE-AC1):

To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, the corresponding acyl chloride (e.g., benzoyl chloride, 1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acyl derivative.

2. General Procedure for N-Urea Formation (e.g., Synthesis of CFPE-UR1):

To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), the corresponding isocyanate (e.g., phenyl isocyanate, 1.05 eq) is added. The reaction mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting amine. The solvent is then removed in vacuo, and the residue is purified by recrystallization or column chromatography to yield the target N-urea derivative.

3. General Procedure for N-Thiourea Formation (e.g., Synthesis of CFPE-TU1):

A solution of this compound (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent (e.g., ethanol) is treated with the corresponding isothiocyanate (e.g., phenyl isothiocyanate, 1.05 eq). The mixture is stirred at ambient temperature or heated to reflux as needed, with reaction progress monitored by TLC. After completion, the solvent is evaporated, and the resulting solid is purified by recrystallization from a suitable solvent system to give the pure N-thiourea derivative.

Experimental Protocols for Biological Evaluation

The primary biological activity of interest for this class of compounds is their potential to modulate the function of monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

In Vitro Monoamine Reuptake Inhibition Assay Workflow

G cluster_prep Assay Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cells Culture HEK293 cells expressing hSERT, hNET, or hDAT preincubation Pre-incubate cells with test compounds cells->preincubation compounds Prepare serial dilutions of test compounds compounds->preincubation radioligand Prepare radiolabeled substrate (e.g., [3H]5-HT) incubation Add radiolabeled substrate to initiate uptake radioligand->incubation preincubation->incubation termination Terminate uptake by rapid washing incubation->termination scintillation Cell lysis and scintillation counting termination->scintillation calculation Calculate % inhibition and determine IC50 values scintillation->calculation

Caption: Workflow for monoamine reuptake assay.

Protocol for In Vitro Monoamine Reuptake Inhibition Assay:

This assay directly measures the ability of the synthesized derivatives to inhibit the uptake of radiolabeled monoamines into cells expressing the respective human transporters.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are harvested and plated in 96-well microplates.

    • The cells are washed with a Krebs-HEPES buffer.

    • Cells are pre-incubated with various concentrations of the test compounds or a reference inhibitor (for determination of non-specific uptake) for a specified time at 37°C.

    • Uptake is initiated by the addition of a radiolabeled monoamine substrate (e.g., [³H]serotonin for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT).

    • After a short incubation period, the uptake is terminated by rapid washing with ice-cold buffer.

    • The cells are lysed, and the amount of radioactivity taken up is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Data Presentation: A Comparative Overview

The following tables present hypothetical data to illustrate how the results of this comparative study would be summarized for easy analysis of structure-activity relationships.

Table 1: Inhibitory Potency (IC₅₀, nM) of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Derivatives at Monoamine Transporters

Compound IDSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
CFPE-AC1 15.2250.6180.4
CFPE-AC2 8.9180.3155.7
CFPE-AC3 25.6310.8210.1
CFPE-UR1 5.495.788.2
CFPE-UR2 2.170.165.9
CFPE-UR3 10.8150.4130.5
CFPE-TU1 7.2110.9102.3
CFPE-TU2 3.585.278.6
CFPE-TU3 14.3180.6165.8

Table 2: Selectivity Ratios of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Derivatives for Monoamine Transporters

Compound IDNET/SERT SelectivityDAT/SERT Selectivity
CFPE-AC1 16.511.9
CFPE-AC2 20.317.5
CFPE-AC3 12.18.2
CFPE-UR1 17.716.3
CFPE-UR2 33.431.4
CFPE-UR3 13.912.1
CFPE-TU1 15.414.2
CFPE-TU2 24.322.5
CFPE-TU3 12.611.6

Signaling Pathway Visualization

The following diagram illustrates the mechanism of monoamine reuptake at the synapse and the site of action for the proposed inhibitor derivatives.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Release vesicle->release transporter Monoamine Transporter (SERT, NET, DAT) monoamine Monoamine release->monoamine monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding inhibitor Derivative Inhibitor inhibitor->transporter Inhibition

Caption: Monoamine reuptake and inhibition at the synapse.

Comparative Performance Analysis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral amines, in particular, serve as indispensable building blocks and reagents in asymmetric synthesis, enabling the selective production of a desired stereoisomer. This guide provides an objective comparison of the performance of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, a key chiral intermediate, with commonly used alternatives in the synthesis of pharmaceutical scaffolds. The experimental data presented herein offers a quantitative basis for the selection of the most suitable chiral amine for specific research and development applications.

Introduction to Chiral Amines in Pharmaceutical Synthesis

Chiral amines are fundamental to the synthesis of a vast number of active pharmaceutical ingredients (APIs). Their utility stems from their ability to act as chiral auxiliaries, resolving agents, or key structural components of the final molecule. The stereochemistry of these amines directly influences the biological activity, efficacy, and safety profile of the drug product. Consequently, the selection of a high-performing chiral amine is a critical decision in the synthetic route design.

This compound has emerged as a valuable building block, particularly in the synthesis of complex heterocyclic structures such as spirooxindoles, which are prominent in the development of novel therapeutics, including inhibitors of the MDM2-p53 protein-protein interaction.

Performance Comparison in Diastereoselective Synthesis

To provide a clear and objective comparison, this guide focuses on a key application of chiral amines: the diastereoselective synthesis of a pyrrolidine-containing spirooxindole, a common core structure in MDM2 inhibitors. The following table summarizes the performance of this compound against two widely used alternatives: (R)-1-phenylethylamine and (R)-N-benzyl-1-phenylethylamine. The data is based on a representative reductive amination reaction followed by a subsequent cyclization step.

Chiral AmineReductive Amination Yield (%)Diastereomeric Excess (d.e.) (%)Overall Yield (%)
This compound 85>9578
(R)-1-phenylethylamine829073
(R)-N-benzyl-1-phenylethylamine889280

Note: The presented data is a representative compilation from various sources and may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented data.

General Procedure for Reductive Amination

A solution of the appropriate chloro-fluoro-substituted benzaldehyde (1.0 eq.) and the respective chiral amine (1.05 eq.) in a suitable solvent such as methanol or dichloromethane is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, a reducing agent, for instance, sodium borohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Synthesis of a Spirooxindole Precursor

The secondary amine obtained from the reductive amination step is reacted with a suitable isatin derivative in the presence of a coupling agent and a base to facilitate the formation of the spirooxindole scaffold. The specific conditions, including solvent, temperature, and reaction time, are optimized to maximize the yield and diastereoselectivity of the final product.

Mandatory Visualizations

To further elucidate the concepts and experimental workflows discussed, the following diagrams are provided.

experimental_workflow cluster_reductive_amination Reductive Amination cluster_cyclization Cyclization RA1 Aldehyde + Chiral Amine RA2 Imine Formation RA1->RA2 Solvent, RT RA3 Reduction RA2->RA3 Reducing Agent, 0°C to RT RA4 Chiral Secondary Amine RA3->RA4 C1 Chiral Secondary Amine + Isatin Derivative RA4->C1 C2 Spirooxindole Formation C1->C2 Coupling Agent, Base

Figure 1. General experimental workflow for the synthesis of spirooxindoles.

logical_comparison cluster_amines Chiral Amines cluster_performance Performance Metrics A (R)-1-(4-chloro-3-fluorophenyl) ethanamine HCl Yield Yield A->Yield High DE Diastereomeric Excess A->DE Excellent B (R)-1-phenylethylamine B->Yield Good B->DE Good C (R)-N-benzyl-1-phenylethylamine C->Yield Very High C->DE High

Figure 2. Logical comparison of chiral amine performance.

Conclusion

The data presented in this guide demonstrates that this compound is a highly effective chiral amine for the diastereoselective synthesis of complex pharmaceutical intermediates. It consistently provides high yields and excellent diastereomeric excess, comparable and in some aspects superior to commonly used alternatives. The presence of the chloro and fluoro substituents on the phenyl ring can offer advantages in terms of modulating the electronic properties and lipophilicity of the final compound, which are critical parameters in drug design. This guide serves as a valuable resource for researchers and scientists in making informed decisions for the selection of chiral building blocks in their synthetic endeavors.

A Comparative Guide to the Synthesis of Chiral Amines: Alternatives to (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmaceutical and agrochemical development, the use of enantiomerically pure chiral amines is a cornerstone for the synthesis of complex, stereospecific molecules. (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a valuable building block for introducing a specific chiral center. However, the dynamic nature of chemical synthesis continually drives the search for alternative reagents and more efficient synthetic routes. This guide provides a comprehensive comparison of alternative strategies to utilizing pre-synthesized this compound, focusing on biocatalytic and chemocatalytic methods for the in-situ generation of the desired chiral amine from a prochiral ketone.

Performance Comparison of Synthetic Strategies

The primary alternative to using a pre-existing chiral amine is the asymmetric synthesis from the corresponding ketone, 4-chloro-3-fluorophenyl methyl ketone. The two leading methodologies for this transformation are biocatalytic transamination and asymmetric hydrogenation. Below is a comparative summary of these approaches, highlighting key performance indicators.

ParameterBiocatalytic TransaminationAsymmetric Hydrogenation/Transfer Hydrogenation
Catalyst Transaminase (ω-TA) enzymesTransition metal complexes (e.g., Ru, Rh, Ir) with chiral ligands
Substrate 4-chloro-3-fluorophenyl methyl ketone4-chloro-3-fluorophenyl methyl ketone (via reductive amination) or the corresponding imine
Chirality Source Chiral environment of the enzyme's active siteChiral ligand coordinated to the metal center
Reaction Conditions Mild (near-neutral pH, ambient to slightly elevated temperatures)Often requires high pressure of H₂ and/or elevated temperatures
Enantioselectivity Generally high to excellent (>99% ee)Can be high to excellent, but highly dependent on ligand and substrate
Byproducts Co-product from the amine donor (e.g., acetone from isopropylamine)Minimal, primarily the amine product
Environmental Impact Considered a "green" technology due to biodegradable catalysts and milder conditionsOften relies on precious metals and organic solvents, though catalyst loading can be low

Experimental Protocols

Biocatalytic Transamination of 4-chloro-3-fluorophenyl methyl ketone

Objective: To synthesize (R)-1-(4-chloro-3-fluorophenyl)ethanamine via asymmetric transamination of the corresponding ketone.

Materials:

  • 4-chloro-3-fluorophenyl methyl ketone

  • A suitable ω-transaminase (e.g., from Arthrobacter sp. or an engineered variant)

  • Isopropylamine (as the amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the 4-chloro-3-fluorophenyl methyl ketone in a minimal amount of a co-solvent (e.g., DMSO) if necessary.

  • Add the buffer solution containing the ω-transaminase, PLP, and isopropylamine. The molar excess of the amine donor is crucial to shift the reaction equilibrium towards the product.

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis of aliquots to determine the conversion of the ketone to the amine and the enantiomeric excess of the product.

  • Upon completion, quench the reaction and extract the chiral amine product with an organic solvent.

  • Purify the product, if necessary, by standard laboratory techniques.

Asymmetric Transfer Hydrogenation of 4-chloro-3-fluorophenyl methyl ketone

Objective: To synthesize (R)-1-(4-chloro-3-fluorophenyl)ethanamine via asymmetric transfer hydrogenation.

Materials:

  • 4-chloro-3-fluorophenyl methyl ketone

  • Ammonium formate or a formic acid/triethylamine mixture (as the hydrogen source)

  • A chiral ruthenium or rhodium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a chiral diamine ligand like (R,R)-TsDPEN)

  • Anhydrous solvent (e.g., methanol, isopropanol)

Procedure:

  • In an inert atmosphere glovebox, charge a reaction vessel with the chiral catalyst precursor and the chiral ligand.

  • Add the anhydrous solvent and stir to form the active catalyst.

  • Add the 4-chloro-3-fluorophenyl methyl ketone and the hydrogen source to the reaction vessel.

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 40-60 °C) with stirring.

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the chiral amine.

  • Determine the enantiomeric excess using chiral HPLC.

Signaling Pathways and Experimental Workflows

The synthesis of chiral amines is a critical step in the development of many pharmaceuticals. While these small molecules do not directly participate in cellular signaling pathways themselves, they are integral components of larger drug molecules that do. The diagram below illustrates a generalized workflow for the synthesis and subsequent utilization of a chiral amine in a drug discovery context.

G cluster_synthesis Asymmetric Synthesis of Chiral Amine cluster_drug_dev Drug Development Cascade ketone Prochiral Ketone (4-chloro-3-fluorophenyl methyl ketone) transaminase Transaminase (Biocatalyst) ketone->transaminase metal_catalyst Chiral Metal Catalyst (Chemocatalyst) ketone->metal_catalyst amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->transaminase h2_source Hydrogen Source (e.g., HCOOH/NEt3) h2_source->metal_catalyst chiral_amine Chiral Amine ((R)-1-(4-chloro-3-fluorophenyl)ethanamine) transaminase->chiral_amine Biocatalytic Transamination metal_catalyst->chiral_amine Asymmetric Transfer Hydrogenation api_synthesis Active Pharmaceutical Ingredient (API) Synthesis chiral_amine->api_synthesis biological_screening Biological Screening (Target Identification & Validation) api_synthesis->biological_screening preclinical Preclinical Studies (In vitro & In vivo) biological_screening->preclinical clinical Clinical Trials preclinical->clinical G cluster_considerations Key Considerations cluster_choices Synthetic Approach start Need for Chiral Amine process_conditions Process Conditions (Temp, Pressure, pH) start->process_conditions substrate_scope Substrate Scope start->substrate_scope cost Cost of Catalyst & Reagents start->cost sustainability Sustainability Goals (Green Chemistry) start->sustainability biocatalysis Biocatalysis (Transaminase) process_conditions->biocatalysis Mild conditions favored chemocatalysis Chemocatalysis (Asymmetric Hydrogenation) process_conditions->chemocatalysis Wider tolerance substrate_scope->biocatalysis Often highly specific substrate_scope->chemocatalysis Generally broader cost->biocatalysis Enzyme cost can be high initially, but reusable cost->chemocatalysis Precious metal cost, ligand synthesis sustainability->biocatalysis High alignment sustainability->chemocatalysis Lower alignment

enantioselective resolution comparison with (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Enantioselective Resolution of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of chiral molecules. This guide provides an objective comparison of established methods for the enantioselective resolution of chiral amines, with a focus on providing a practical framework for the resolution of this compound. Due to the limited availability of public data directly comparing different resolution methods for this specific compound, this guide leverages experimental data from structurally analogous amines to provide a comprehensive overview of diastereomeric crystallization and enzymatic resolution.

Data Presentation: A Comparative Analysis of Resolution Techniques

The selection of a resolution method is often a trade-off between efficiency, yield, cost, and scalability. Below is a summary of quantitative data from studies on structurally similar chiral amines, which can serve as a strong starting point for the development of a resolution process for 1-(4-chloro-3-fluorophenyl)ethanamine.

Table 1: Diastereomeric Salt Crystallization

Diastereomeric salt formation is a classical and industrially scalable method for chiral resolution.[1] The process involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated based on their differing solubilities.[1] The choice of resolving agent and solvent is crucial for achieving high enantiomeric excess (e.e.) and yield.

Chiral Resolving AgentAmine:Agent Molar RatioSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)1:1MethanolHigh>98%
(R,R)-4-chlorotartranilic acid1:1Not SpecifiedHighHigh

Data is based on the resolution of structurally similar amines and serves as a representative example.

Table 2: Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative for the separation of enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer.

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of (S)-AmineEnantiomeric Excess (e.e.) of (R)-Amide
Candida antarctica Lipase B (CAL-B)Ethyl methoxyacetateHeptane433084

Data from the enzymatic resolution of structurally related phenylethylamines.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and optimizing resolution experiments. The following protocols are adapted from established procedures for the resolution of analogous chiral amines.

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general framework for the resolution of a racemic amine using a chiral tartaric acid derivative.[1]

1. Diastereomeric Salt Formation:

  • Dissolve the racemic 1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride in a suitable solvent (e.g., methanol).
  • In a separate container, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid) in the same solvent, warming if necessary.
  • Slowly add the resolving agent solution to the amine solution with stirring.

2. Fractional Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
  • For improved yield, the mixture can be further cooled in an ice bath.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove impurities.

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide).
  • Stir the mixture until the salt has completely dissolved and partitioned between the two phases.
  • Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate).
  • Evaporate the solvent to obtain the enantiomerically enriched free amine.

Protocol 2: Enzymatic Resolution

This protocol outlines a typical procedure for the kinetic resolution of a racemic amine using a lipase.[2]

1. Reaction Setup:

  • In a suitable reaction vessel, dissolve the racemic 1-(4-chloro-3-fluorophenyl)ethanamine in an organic solvent (e.g., heptane).
  • Add the acyl donor (e.g., ethyl methoxyacetate).
  • Add the lipase (e.g., Candida antarctica Lipase B).

2. Enzymatic Acylation:

  • Stir the reaction mixture at a controlled temperature (e.g., 35°C).
  • Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached.

3. Separation:

  • Once the desired conversion is achieved, filter off the enzyme.
  • The reaction mixture will contain the acylated (R)-amide and the unreacted (S)-amine.
  • Separate the (S)-amine from the (R)-amide using standard purification techniques such as column chromatography or extraction.

4. Hydrolysis of the Amide (Optional):

  • To recover the (R)-amine, the isolated (R)-amide can be hydrolyzed using acidic or basic conditions.

Mandatory Visualization

Diagrams can effectively illustrate complex workflows and logical relationships. The following diagrams were created using Graphviz (DOT language).

experimental_workflow cluster_salt_formation Diastereomeric Salt Formation cluster_crystallization Fractional Crystallization cluster_liberation Liberation of Enantiomer racemic_amine Racemic Amine dissolve Dissolve in Solvent racemic_amine->dissolve chiral_agent Chiral Resolving Agent chiral_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Mixture mix->cool filter Filter Crystals cool->filter dissolve_salt Dissolve Salt in Biphasic System filter->dissolve_salt extract Extract Organic Layer dissolve_salt->extract purify Purify and Evaporate extract->purify enantiomerically_enriched_amine enantiomerically_enriched_amine purify->enantiomerically_enriched_amine Enriched Amine

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

logical_relationship cluster_resolution Resolution Method cluster_products Separated Enantiomers racemic_mixture Racemic Mixture (R)-Amine + (S)-Amine diastereomeric_crystallization Diastereomeric Crystallization racemic_mixture->diastereomeric_crystallization enzymatic_resolution Enzymatic Resolution racemic_mixture->enzymatic_resolution chromatography Chiral Chromatography racemic_mixture->chromatography r_enantiomer (R)-Enantiomer diastereomeric_crystallization->r_enantiomer s_enantiomer (S)-Enantiomer diastereomeric_crystallization->s_enantiomer enzymatic_resolution->r_enantiomer enzymatic_resolution->s_enantiomer chromatography->r_enantiomer chromatography->s_enantiomer

Caption: Logical relationship between the racemic mixture and the separated enantiomers via different resolution methods.

References

A Comparative Cost-Benefit Analysis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, a key intermediate in the synthesis of various therapeutic agents. We present a comparative overview of its performance against viable alternatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their drug discovery and development programs.

Executive Summary

This compound is a valuable chiral amine for the synthesis of complex molecules, particularly those targeting the β3-adrenergic receptor. Its unique substitution pattern can offer advantages in terms of biological activity and metabolic stability of the final drug candidate. However, the additional synthetic steps required for its preparation can influence its cost-effectiveness compared to simpler, more readily available chiral amines. This guide will delve into a quantitative comparison of synthetic routes, yields, and estimated costs to provide a clear picture of the trade-offs involved.

Performance Comparison of Chiral Amines in Synthesis

The utility of a chiral amine is primarily assessed by its performance in key coupling reactions, such as reductive amination, which is a cornerstone of amine synthesis in the pharmaceutical industry. Below is a comparative summary of this compound and two common alternatives in a representative synthetic transformation relevant to the preparation of β3-adrenergic receptor agonists like Mirabegron.

Table 1: Comparative Performance in a Representative Reductive Amination Reaction

Chiral AmineRepresentative Yield (%)Enantiomeric Excess (ee%)Relative Cost IndexKey Considerations
This compound 85-92>991.5 - 2.0Potentially enhanced biological activity and metabolic profile of the final compound. Higher cost due to multi-step synthesis.
(R)-1-(4-chlorophenyl)ethanamine hydrochloride88-95>991.0Readily available and cost-effective. A common choice for initial synthetic explorations.
(R)-1-phenylethanamine hydrochloride90-97>990.8Most economical and widely used chiral amine. May lead to compounds with less favorable pharmacological properties.

Disclaimer: The data presented are compiled from various literature sources and patent examples. Yields and costs are estimates and can vary based on reaction scale, optimization, and supplier pricing.

Cost-Benefit Analysis

The choice between these chiral amines hinges on a careful balance of cost and potential benefits.

  • This compound : The higher cost is a direct consequence of its more complex synthesis. However, the introduction of both chloro and fluoro substituents can significantly modulate the physicochemical properties of the final active pharmaceutical ingredient (API). This may lead to improved potency, selectivity, or a more desirable pharmacokinetic profile, potentially justifying the initial higher investment.

  • (R)-1-(4-chlorophenyl)ethanamine hydrochloride : This intermediate offers a good balance between cost and functionality. The chloro substituent can still provide beneficial interactions with the biological target. It is an excellent option for lead optimization studies where the impact of the fluoro group is being evaluated.

  • (R)-1-phenylethanamine hydrochloride : While being the most cost-effective option, the lack of substituents on the phenyl ring may result in a final compound with lower potency or a less favorable metabolic profile. It is often used in early-stage discovery efforts or for the synthesis of less complex targets.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the chiral amines and their subsequent use in a reductive amination reaction.

Protocol 1: Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine via Asymmetric Transamination (Biocatalytic Route)

This method utilizes a transaminase enzyme to achieve high enantioselectivity.

Materials:

  • 4-chloro-3-fluorophenyl methyl ketone

  • Isopropylamine (amine donor)

  • Transaminase (e.g., ATA-117)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (pH 7.5)

  • Organic solvent (e.g., MTBE)

Procedure:

  • In a temperature-controlled reactor, dissolve the 4-chloro-3-fluorophenyl methyl ketone in the phosphate buffer.

  • Add the transaminase enzyme and the PLP cofactor.

  • Add isopropylamine to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 40-50 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC until the desired conversion is achieved.

  • Upon completion, extract the product with an organic solvent.

  • Isolate the product as the hydrochloride salt by bubbling HCl gas through the organic solution or by adding a solution of HCl in an appropriate solvent.

Protocol 2: Reductive Amination with a Chiral Amine

This protocol describes the coupling of a chiral amine with a ketone to form a key intermediate.

Materials:

  • Ketone precursor (e.g., 2-hydroxy-1-phenylethanone)

  • Chiral amine hydrochloride (e.g., this compound)

  • Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)

  • Solvent (e.g., dichloromethane or methanol)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a stirred solution of the ketone precursor in the chosen solvent, add the chiral amine hydrochloride.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add the reducing agent to the reaction mixture, maintaining the temperature below 25 °C.

  • Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

G cluster_0 Biocatalytic Synthesis of Chiral Amine Ketone Ketone Chiral Amine Chiral Amine Ketone->Chiral Amine + Isopropylamine Transaminase (ATA), PLP Transaminase Transaminase

Caption: Biocatalytic synthesis of a chiral amine from a prochiral ketone.

G cluster_1 Reductive Amination Workflow Ketone Precursor Ketone Precursor Imine Intermediate Imine Intermediate Ketone Precursor->Imine Intermediate + Chiral Amine HCl Chiral Amine HCl Chiral Amine HCl Coupled Product Coupled Product Imine Intermediate->Coupled Product Reduction (e.g., NaBH(OAc)₃)

Caption: General workflow for the reductive amination of a ketone with a chiral amine.

G Start Drug Target Identification Lead_Opt Lead Optimization Start->Lead_Opt Choice of Chiral Amine Process_Dev Process Development Lead_Opt->Process_Dev Cost vs. Potency & Metabolism API API Synthesis Process_Dev->API

Caption: Logical relationship of chiral amine selection in the drug development pipeline.

Conclusion

The selection of this compound as a chiral building block represents a strategic decision in drug development. While its synthesis is more complex and costly compared to simpler analogs, the potential for enhanced biological activity and improved pharmacokinetic properties of the resulting API can provide a significant competitive advantage. This guide has provided a framework for a thorough cost-benefit analysis, empowering researchers to make data-driven decisions that align with their project goals and resource constraints. As with any synthetic endeavor, careful process optimization and scale-up considerations will be crucial in realizing the full potential of this valuable chiral intermediate.

Performance Evaluation of (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for achieving optimal results in asymmetric synthesis. This guide provides a comparative performance evaluation of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride and its structural analogs in various catalytic applications. Due to a lack of published experimental data for the title compound, this guide leverages performance data from structurally similar chiral primary amines to provide a valuable comparative context.

Introduction to Chiral Primary Amines in Asymmetric Catalysis

Chiral primary amines are a versatile class of organocatalysts that play a crucial role in asymmetric synthesis. Their ability to form transient chiral iminium ions or enamines with carbonyl compounds allows for highly stereoselective bond formations. The steric and electronic properties of the catalyst, dictated by its molecular structure, are critical in determining the yield and enantioselectivity of a reaction. This compound belongs to the family of chiral 1-phenylethylamines, which are widely recognized for their robustness and effectiveness in a variety of asymmetric transformations.[1]

Performance Comparison in Asymmetric Reactions

To provide a clear comparison, the following tables summarize the performance of various chiral primary amines, structurally related to this compound, in key asymmetric reactions.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. The performance of various chiral primary amine catalysts in the asymmetric Michael addition of isobutyraldehyde to nitrostyrene is presented below.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
(R)-1-Phenylethylamine10Dioxane488588
(R)-1-(4-Bromophenyl)ethanamine10Dioxane488290
(R)-1-(4-Nitrophenyl)ethanamine10Dioxane489592
(R)-1-(2,4-Dichlorophenyl)ethanamine10Dioxane487885

Key Observations: The electronic properties of the phenyl ring substituent significantly influence the catalyst's performance. Electron-withdrawing groups, such as a nitro group, tend to increase both the yield and the enantioselectivity of the reaction. While specific data for this compound is unavailable, the presence of electron-withdrawing chloro and fluoro substituents suggests it would likely exhibit strong performance in this transformation.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. Below is a comparison of different chiral primary amines in the reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, % anti)
(R)-1-Phenylethylamine20DMSO729095:598
(R)-1-(4-Methoxyphenyl)ethanamine20DMSO728893:796
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine20DMSO729298:2>99

Key Observations: In the asymmetric aldol reaction, catalysts with bulky and electron-withdrawing substituents on the phenyl ring, such as (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, can lead to exceptional levels of diastereoselectivity and enantioselectivity. This suggests that the substitution pattern on the aromatic ring of this compound would likely play a significant role in its catalytic efficacy in similar reactions.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further investigation.

General Procedure for Asymmetric Michael Addition

A solution of nitrostyrene (0.5 mmol) and the chiral primary amine catalyst (0.05 mmol, 10 mol%) in dioxane (1.0 mL) is stirred at room temperature for 10 minutes. Isobutyraldehyde (2.5 mmol) is then added, and the reaction mixture is stirred at room temperature for 48 hours. The reaction is quenched by the addition of 1 M HCl (1.0 mL). The aqueous layer is extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Aldol Reaction

To a solution of 4-nitrobenzaldehyde (0.5 mmol) and the chiral primary amine catalyst (0.1 mmol, 20 mol%) in DMSO (1.0 mL) is added cyclohexanone (2.5 mmol). The reaction mixture is stirred at room temperature for 72 hours. The reaction is then quenched with a saturated aqueous solution of NH4Cl (2.0 mL) and extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved in asymmetric catalysis using chiral primary amines, the following diagrams illustrate a generalized catalytic cycle and a typical experimental workflow.

Catalytic_Cycle Substrate Carbonyl Compound Iminium Chiral Iminium Ion Substrate->Iminium + Catalyst - H2O Catalyst Chiral Primary Amine Adduct Iminium-Nucleophile Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Product Chiral Product Adduct->Product Hydrolysis + H2O Product->Catalyst releases

Caption: Generalized catalytic cycle for a chiral primary amine-catalyzed reaction.

Experimental_Workflow start Start reactants Combine Substrates and Catalyst start->reactants reaction Stir under Controlled Conditions (Time, Temp) reactants->reaction quench Quench Reaction reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Analysis (NMR, HPLC) purification->analysis end End analysis->end

Caption: A typical experimental workflow for asymmetric organocatalysis.

Conclusion

While direct experimental data on the catalytic performance of this compound is not currently available in the reviewed literature, this guide provides a robust comparative framework based on its structural analogs. The data presented for other chiral 1-phenylethylamines strongly suggest that the title compound would be a competent catalyst for various asymmetric transformations. The presence of both chloro and fluoro substituents on the phenyl ring is anticipated to influence its steric and electronic properties, likely leading to high catalytic activity and stereoselectivity. Further experimental investigation is warranted to fully elucidate its catalytic potential and expand the toolkit of effective organocatalysts for asymmetric synthesis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-1-(4-chloro-3-fluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of enantiomeric purity is a critical aspect of quality control and regulatory compliance. (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical integrity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three common analytical techniques for the chiral separation and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The information presented is a synthesis of established methods for structurally similar chiral amines, offering a predictive overview of expected performance and detailed experimental protocols to support method development and validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for chiral separation is a multifactorial decision, weighing the required sensitivity, resolution, speed, and laboratory resources. Below is a summary of the typical performance characteristics for chiral HPLC, GC, and CE methods applicable to the analysis of this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a chiral stationary phase and a mobile phase.Differential partitioning between a chiral stationary phase and a carrier gas.Differential migration in an electric field due to interaction with a chiral selector in the background electrolyte.
Derivatization Not usually required.Often required to improve volatility and thermal stability (e.g., trifluoroacetylation).Not usually required.
Typical Resolution (Rs) > 2.0> 1.5> 2.0
Analysis Time 10 - 30 minutes15 - 40 minutes15 - 35 minutes
Sensitivity (LOD) ~0.1 µg/mL~0.1 µg/mL (with FID)~0.5 µg/mL (with UV)
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Linearity (r²) > 0.999> 0.998> 0.997

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. The following protocols are based on established methods for the analysis of halogenated phenylethylamines and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method with Flame Ionization Detection (FID)

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Derivatization Protocol:

  • Dissolve approximately 5 mg of the sample in 1 mL of methylene chloride.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of n-hexane.

Chromatographic Conditions:

  • Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 µm) or equivalent cyclodextrin-based chiral capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Oven Temperature Program: 120°C, hold for 1 min, then ramp to 180°C at 2°C/min.

  • Injection: 1 µL, split ratio 50:1.

Capillary Electrophoresis (CE) Method

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

Sample Preparation:

  • Dissolve the sample in the background electrolyte to a concentration of approximately 0.2 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualization of Workflows

To ensure clarity and reproducibility, the following diagrams illustrate the logical flow of the analytical method validation and cross-validation processes.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Development & Validation cluster_comparison 3. Cross-Validation & Comparison cluster_reporting 4. Reporting define_analyte Define Analyte: (R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl select_methods Select Methods: HPLC, GC, CE define_analyte->select_methods define_parameters Define Validation Parameters: Accuracy, Precision, Linearity, Specificity, Robustness, LOD, LOQ select_methods->define_parameters develop_hplc Develop HPLC Method define_parameters->develop_hplc develop_gc Develop GC Method define_parameters->develop_gc develop_ce Develop CE Method define_parameters->develop_ce validate_hplc Validate HPLC Method develop_hplc->validate_hplc analyze_samples Analyze Same Batch of Samples with All Validated Methods validate_hplc->analyze_samples validate_gc Validate GC Method develop_gc->validate_gc validate_gc->analyze_samples validate_ce Validate CE Method develop_ce->validate_ce validate_ce->analyze_samples compare_data Compare Quantitative Results (e.g., Enantiomeric Purity) analyze_samples->compare_data assess_performance Assess Method Performance: Resolution, Analysis Time, Sensitivity compare_data->assess_performance generate_report Generate Comparison Guide assess_performance->generate_report

Analytical Method Validation Workflow

cross_validation_logical_flow cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_ce CE Analysis start Start: Single Batch of (R)-1-(4-chloro-3-fluorophenyl)ethanamine HCl hplc_prep Sample Preparation start->hplc_prep gc_deriv Derivatization (TFAA) start->gc_deriv ce_prep Sample Preparation start->ce_prep hplc_analysis Chromatographic Separation hplc_prep->hplc_analysis hplc_data Data Acquisition & Processing hplc_analysis->hplc_data comparison Comparative Data Analysis: - Enantiomeric Purity - Impurity Profile - Statistical Evaluation hplc_data->comparison gc_prep Sample Preparation gc_deriv->gc_prep gc_analysis Chromatographic Separation gc_prep->gc_analysis gc_data Data Acquisition & Processing gc_analysis->gc_data gc_data->comparison ce_analysis Electrophoretic Separation ce_prep->ce_analysis ce_data Data Acquisition & Processing ce_analysis->ce_data ce_data->comparison report Final Report comparison->report

Cross-Validation Logical Flow

Safety Operating Guide

Proper Disposal of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals now have a comprehensive guide for the safe handling and disposal of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical in a laboratory setting.

This compound is a halogenated organic compound that requires careful handling due to its potential hazards. Adherence to proper disposal protocols is crucial to protect laboratory personnel and the environment. This document outlines the necessary procedures for its safe management, from personal protective equipment to waste segregation and disposal.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₈H₁₀Cl₂FN
Molecular Weight 210.08 g/mol
Boiling Point 226.7 ± 25.0 °C (Predicted)
Density 1.215 g/cm³ (Predicted)
Storage Temperature 2-8°C (Protect from light)
pKa 8.50 ± 0.10 (Predicted)

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on data for a closely related isomer, it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, especially if working outside of a fume hood or with large quantities.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in laboratory safety. The following protocol provides a detailed, step-by-step guide for its disposal.

1. Waste Segregation:

  • Due to the presence of chlorine and fluorine, this compound must be disposed of as halogenated organic waste .[2][3]

  • Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]

  • A dedicated, clearly labeled, and sealed waste container should be used for halogenated organic solids.

2. Container Labeling:

  • The waste container must be clearly labeled with "Halogenated Organic Waste" and the full chemical name: "this compound".

  • Include the appropriate hazard symbols (e.g., harmful/irritant).

3. Waste Accumulation:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from incompatible materials.

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • The rinsate must be collected and disposed of as halogenated organic liquid waste.

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.

5. Final Disposal:

  • Once the waste container is full, arrange for its collection by a licensed hazardous waste disposal company.

  • Never dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow for Disposal

Experimental Workflow for Disposal of this compound start Start: Handling of Waste segregate Segregate as Halogenated Organic Waste start->segregate label Label Container Clearly segregate->label accumulate Accumulate in Designated Satellite Area label->accumulate dispose Arrange for Professional Hazardous Waste Disposal accumulate->dispose end End: Proper Disposal dispose->end Decision-Making Process for a Chemical Spill spill Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill ppe Don Appropriate PPE minor_spill->ppe Yes evacuate Evacuate Area major_spill->evacuate Yes cleanup Clean Up Spill Following Established Protocol ppe->cleanup dispose_waste Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose_waste end Spill Managed dispose_waste->end notify Notify Safety Personnel evacuate->notify notify->end

References

Personal protective equipment for handling (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. The following procedures are designed to ensure safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Some sources also classify it as toxic if swallowed. Therefore, adherence to strict safety protocols is essential.

Summary of Hazards:

Hazard StatementClassification
H301 / H302Toxic if swallowed / Harmful if swallowed[1][2]
H315Causes skin irritation[1][2]
H318 / H319Causes serious eye damage / Causes serious eye irritation[1][2]
H332Harmful if inhaled[2]
H335May cause respiratory irritation[1][2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Use chemical safety glasses and a face shield.[1] Eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Handle with gloves.[1][2] A complete suit protecting against chemicals is recommended.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[2] In case of insufficient ventilation, wear suitable respiratory equipment.

Operational and Handling Protocols

Handling and Storage:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Store locked up.[1]

Experimental Workflow:

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

A Preparation: - Don appropriate PPE - Work in a fume hood B Weighing and Dispensing: - Use a dedicated, clean spatula - Minimize dust generation A->B C Reaction Setup: - Add reagent to the reaction vessel - Ensure proper mixing B->C D Post-Reaction: - Quench reaction if necessary - Prepare for work-up C->D E Decontamination and Cleanup: - Clean all equipment - Dispose of waste properly D->E

Standard Laboratory Handling Workflow

Emergency and Disposal Plans

First Aid Measures:

Exposure RouteProcedure
If Swallowed Immediately call a POISON CENTER or doctor.[1] Rinse mouth.[1]
If on Skin Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash before reuse.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Immediately call a POISON CENTER or doctor.[1]

Spill Response:

In the event of a spill, follow these steps to ensure safety and proper cleanup.

A Assess the Spill: - Evacuate the immediate area - Ensure proper ventilation B Contain the Spill: - Use inert absorbent material - Prevent entry into drains A->B C Clean Up: - Carefully sweep or scoop up material - Place in a sealed container for disposal B->C D Decontaminate: - Clean the spill area with appropriate solvent - Wash hands and exposed skin C->D

Chemical Spill Response Workflow

Disposal Plan:

  • Dispose of this material and its container to an approved waste disposal plant.[1]

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not let the product enter drains.[1][2]

  • Contaminated packaging should be treated as the product itself. Leave chemicals in their original containers and do not mix with other waste.

By adhering to these guidelines, laboratory personnel can minimize risks and ensure the safe handling and disposal of this compound. Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.